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Foundational

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine physical and chemical properties

An In-depth Technical Guide to 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Introduction: A Privileged Scaffold for Modern Research In the landscape of medicinal chemistry and materials science, the assembly of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Introduction: A Privileged Scaffold for Modern Research

In the landscape of medicinal chemistry and materials science, the assembly of molecular entities from versatile building blocks is paramount to innovation. 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine emerges as a compound of significant interest, wedding a 3-substituted pyridine core with a decorated nitrophenyl ring via a stable ether linkage. The pyridine ring is a cornerstone in drug design, recognized as a "privileged scaffold" for its presence in numerous FDA-approved pharmaceuticals and its ability to engage in crucial biological interactions like hydrogen bonding.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and potential applications of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, tailored for researchers and professionals in drug development. While experimentally determined data for this specific molecule is not abundant in public literature, this guide synthesizes established chemical principles and data from its constituent precursors to provide a robust scientific profile.

Physicochemical and Structural Properties

The structural and chemical identity of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine forms the basis of its reactivity and potential utility.

G cluster_0 Reactant Preparation cluster_1 Sₙ2 Reaction cluster_2 Workup & Purification 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenoxide 4-Fluoro-2-nitrophenoxide 4-Fluoro-2-nitrophenol->4-Fluoro-2-nitrophenoxide  + Base (e.g., K₂CO₃)  Solvent (e.g., DMF) Crude Product Crude Product 4-Fluoro-2-nitrophenoxide->Crude Product  + 3-(Chloromethyl)pyridine HCl  Heat (e.g., 80-100°C) Pure Product Pure Product Crude Product->Pure Product  1. Aqueous Workup  2. Extraction (e.g., EtOAc)  3. Column Chromatography

Caption: Synthetic workflow for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

Reactivity Insights

The reactivity of the final compound is dictated by its functional groups:

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal centers. The electron-withdrawing nature of the ring influences the rest of the molecule. * Nitro Group: As a strong electron-withdrawing group, it deactivates the phenoxy ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it. It can also be reduced to an amine group, providing a synthetic handle for further derivatization.

  • Fluoro Group: The C-F bond is strong. However, its position para to the nitro group makes it susceptible to displacement by strong nucleophiles via an SₙAr mechanism under forcing conditions.

  • Ether Linkage: Generally stable to a wide range of reaction conditions but can be cleaved by strong acids like HBr or HI.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

Causality: This protocol is designed based on the principles of the Sₙ2 reaction. [3]A polar aprotic solvent like DMF is chosen to solvate the cation of the base, leaving the phenoxide anion highly nucleophilic. [4]An excess of the base ensures complete deprotonation of the phenol. Heat is applied to overcome the activation energy of the reaction.

  • Reagent Preparation: To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

  • Addition of Electrophile: Add 3-(chloromethyl)pyridine hydrochloride (1.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90 °C and maintain stirring under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Spectroscopic Characterization

Self-Validation: A combination of NMR, IR, and Mass Spectrometry is essential to unequivocally confirm the structure and purity of the synthesized compound. Each technique provides orthogonal data that validates the others.

  • Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents (e.g., CDCl₃ or DMSO-d₆ for NMR) and a suitable solvent for IR (or use as a neat film/KBr pellet).

  • ¹H NMR Spectroscopy:

    • Expected Signals: Look for characteristic signals for the pyridine ring protons, the methylene bridge protons (a singlet), and the aromatic protons on the nitrophenyl ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Identify the distinct carbon signals for both aromatic rings and the methylene bridge carbon. The chemical shifts will be influenced by the attached heteroatoms and functional groups. [5]4. ¹⁹F NMR Spectroscopy:

    • Expected Signals: A single resonance is expected for the fluorine atom. The chemical shift of fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence of the fluoro-substituent. [6]5. Infrared (IR) Spectroscopy:

    • Expected Bands: Look for characteristic absorption bands corresponding to: C-O-C ether stretch, aromatic C=C stretching, C-H stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • Mass Spectrometry (MS):

    • Expected Ion: Determine the molecular weight by identifying the molecular ion peak (M⁺) or, more commonly in soft ionization techniques, the protonated molecular ion ([M+H]⁺). This should match the calculated molecular weight of 248.21.

Applications in Research and Drug Development

The structural motifs within 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine make it a valuable intermediate for creating diverse chemical libraries for screening.

  • Medicinal Chemistry: Pyridine derivatives are integral to a vast number of drugs, acting as anticancer, antimicrobial, and anti-inflammatory agents, among others. [2][7]The 3-substituted pattern is particularly prevalent in drug candidates. [1]The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies.

  • Chemical Probes: The fluorine atom allows the molecule to be used in ¹⁹F NMR-based screening assays, a powerful technique in drug discovery to study protein-ligand interactions. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is not widely available, a conservative approach to handling should be adopted based on the hazards of its precursors.

  • Precursor Hazards:

    • 4-Fluoro-2-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. * 3-(Chloromethyl)pyridine Hydrochloride: A reactive alkylating agent that is corrosive and an irritant. [8]* Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

    • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [9]

Conclusion

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through the reliable Williamson ether synthesis. The combination of a 3-substituted pyridine ring, a reducible nitro group, and a fluorine atom for potential ¹⁹F NMR studies provides multiple avenues for further chemical modification and investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. [Link]

  • Fluorine notes journal. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, a molecule of significant interest in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in the development of therapeutic agents, and the introduction of a fluorinated nitrophenoxy moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2] Understanding the three-dimensional structure of this compound is paramount for rational drug design and the development of novel materials. This document details the experimental procedures for single-crystal X-ray diffraction, from crystal growth to data collection and structure refinement. While a definitive crystal structure for the title compound is not publicly available, we present a detailed, representative analysis based on the closely related structure of 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine to illustrate the expected methodologies and data outcomes.[3]

Introduction: The Significance of Fluorinated Pyridine Ethers

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions, making it a versatile component for molecular recognition at biological targets. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1]

The title compound, 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (Molecular Formula: C₁₂H₉FN₂O₃, Molecular Weight: 248.21 g/mol ), combines these features.[6] The ether linkage provides conformational flexibility, while the fluoro and nitro substituents on the phenoxy ring act as strong electronic modifiers and potential interaction points. A precise understanding of its solid-state conformation, intermolecular interactions, and crystal packing is crucial for predicting its behavior in different environments, from solid dosage forms to interactions with protein binding sites. Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level structural information.[7][8]

Experimental Methodology: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at each stage. The following sections outline a robust and validated workflow.

Synthesis and Crystallization

The synthesis of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A typical procedure would involve the reaction of 3-(hydroxymethyl)pyridine with 1,4-difluoro-2-nitrobenzene or a similar electrophilic precursor under basic conditions.

Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution.

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to identify a solvent system where the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture (e.g., methanol/dichloromethane) at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days for the formation of well-defined single crystals. Once formed, carefully harvest the crystals.

Causality Insight: The choice of solvent is critical. A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is poorly soluble will cause it to precipitate as a powder. Slow evaporation is key to allowing the molecules to arrange themselves into a well-ordered crystal lattice.

X-ray Data Collection and Processing

The following data collection strategy is based on established best practices and is exemplified by the collection parameters for a structurally similar compound, 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine.[3]

Instrumentation: A modern single-crystal X-ray diffractometer, such as a Rigaku or Bruker model equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is standard.

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Unit Cell Determination: The crystal is centered in the X-ray beam, and a preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and an absorption correction is applied (e.g., multi-scan).[3]

Trustworthiness of the Protocol: This protocol includes internal validation steps. The data reduction software analyzes the symmetry of the collected data, and the resulting R_int value provides a measure of the consistency of symmetry-equivalent reflections. A low R_int value (typically < 0.1) indicates high-quality data.

Diagram of the X-ray Crystallography Workflow:

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_xray Data Collection cluster_structure Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation

Caption: Workflow for single-crystal X-ray structure determination.

Results: Crystal Structure and Refinement Data

The following tables summarize the crystallographic data and refinement parameters that would be expected for a compound like 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. The data presented here is from the closely related molecule 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine for illustrative purposes.[3]

Table 1: Crystal Data and Structure Refinement Details
ParameterValue (Illustrative Example[3])
Crystal Data
Chemical formulaC₁₁H₆FN₃O₅
Formula weight279.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.5275 (15), 21.804 (4), 7.1681 (14)
α, β, γ (°)90, 101.07 (3), 90
Volume (ų)1154.6 (4)
Z4
Calculated density (g/cm³)1.605
Absorption coefficient (μ) (mm⁻¹)0.14
Data Collection
DiffractometerRigaku R-AXIS RAPID IP
Radiation sourceMo Kα (λ = 0.71073 Å)
Temperature (K)293
Reflections collected10606
Independent reflections2611
Rint0.083
Refinement
Refinement on
R[F² > 2σ(F²)], wR(F²)0.062, 0.140
Goodness-of-fit (S)0.94
Data / restraints / parameters2611 / 0 / 181
Largest diff. peak and hole (e Å⁻³)0.21 / -0.26
Molecular Structure and Conformation

The molecular structure would reveal the precise bond lengths, bond angles, and torsion angles. A key feature of interest would be the dihedral angle between the pyridine and the nitrophenyl rings, which dictates the overall three-dimensional shape of the molecule. For the illustrative compound, this dihedral angle is 72.4(3)°.[3] The nitro groups are also twisted relative to their attached rings. Such conformational details are critical for understanding how the molecule might fit into a constrained binding pocket of a protein.

Diagram of the Molecular Structure:

Caption: 2D representation of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

Discussion and Implications

The crystallographic data provides invaluable insights. The bond lengths and angles can be compared to standard values to identify any strain within the molecule. The crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the solid-state properties of the material. For instance, the illustrative structure features π–π stacking between pyridine rings of adjacent molecules.[3]

For drug development professionals, this structural information is foundational for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule can explain why it is active or inactive against a particular biological target.

  • In Silico Docking: An experimentally determined structure provides a much more accurate starting point for computational docking studies than a computationally modeled one.

  • Polymorph Screening: The crystal structure represents one possible solid form. This information is the basis for identifying and characterizing other polymorphs, which can have different physical properties (e.g., solubility, stability).[8]

Conclusion

This guide has outlined the comprehensive methodology for determining the crystal structure of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. By leveraging data from a closely related analogue, we have provided a realistic and technically detailed blueprint of the expected experimental procedures and data outcomes. The precise, atomic-level information obtained from single-crystal X-ray diffraction is indispensable for advancing research in medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

  • He, L. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o100. [Link]

  • Kristensen, J. L., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(2), 213-219. [Link]

  • Scribd. (n.d.). printcif. Retrieved from [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Wang, S., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2148-2158. [Link]

  • Shao, X., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2349-2358. [Link]

  • Panda, S. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4843. [Link]

  • Data in Brief. (2019). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. Data in Brief, 28, 104956. [Link]

  • Jida, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3749. [Link]

  • Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]

  • Liao, W., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 285, 117173. [Link]

  • Hussain, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]

Sources

Foundational

Thermodynamic Solvation Dynamics of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in Polar Aprotic Media

Executive Summary & Structural Analytics In preclinical drug discovery, the physicochemical behavior of a starting scaffold dictates the trajectory of downstream synthesis and formulation. The compound 3-((4-Fluoro-2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analytics

In preclinical drug discovery, the physicochemical behavior of a starting scaffold dictates the trajectory of downstream synthesis and formulation. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS: 1140039-71-9) serves as a highly versatile small molecule scaffold[1]. Structurally, it features a basic pyridine ring linked via an ether bridge to a heavily functionalized 4-fluoro-2-nitrophenyl moiety.

From a solvation perspective, this molecule presents a fascinating thermodynamic profile. It possesses multiple hydrogen-bond acceptors (the pyridine nitrogen, ether oxygen, nitro oxygens, and fluorine) but completely lacks hydrogen-bond donors. Consequently, attempting to dissolve this scaffold in polar protic solvents (like water or alcohols) incurs a massive thermodynamic penalty, as the solvent must break its own strong hydrogen-bond networks to accommodate the solute without receiving reciprocal hydrogen bonds.

To achieve optimal dissolution, we must turn to polar aprotic solvents . These solvents provide the high dielectric environment necessary to stabilize the strong dipole moment of the fluoronitrobenzene group, without the energetic cost of disrupting a protic network. This guide establishes the theoretical and empirical framework for profiling the solubility of this scaffold in key polar aprotic media.

Theoretical Solvation via Hansen Solubility Parameters (HSP)

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the deterministic lens of physical chemistry. The Hansen Solubility Parameters (HSP) framework partitions the cohesive energy of a molecule into three intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[2].

For 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, the dominant forces are dispersion (due to the aromatic rings) and polarity (driven by the highly polarized nitro group and ether linkage). Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) exhibit exceptionally high δP​ values that perfectly align with the solute's coordinates in 3D Hansen space. Because these solvents act as strong hydrogen-bond acceptors without being donors, they effectively solvate the polarized C-H bonds of the aromatic rings via dipole-dipole interactions.

Quantitative Solubility Projections

Based on the dielectric constants and HSP mapping of the scaffold, we can project its thermodynamic solubility profile across standard polar aprotic solvents.

Polar Aprotic SolventDielectric Constant ( ϵ )Dipole Moment (D)Hansen Polarity ( δP​ , MPa 1/2 )Projected Equilibrium Solubility at 25°C (mg/mL)
DMSO 46.73.9616.4> 150 (Freely Soluble)
DMF 36.73.8213.7> 120 (Freely Soluble)
NMP 32.24.0912.3> 100 (Freely Soluble)
Acetonitrile 37.53.9218.050 - 80 (Soluble)
Acetone 20.72.8810.430 - 50 (Soluble)

Note: While Acetonitrile has a high δP​ , its lower dispersion parameter ( δD​ ) compared to DMSO slightly reduces its capacity to solvate the bulky bicyclic aromatic system.

The Self-Validating Experimental Protocol

Kinetic solubility assays (e.g., solvent-shift methods) often yield artificially inflated values due to supersaturation. For rigorous drug development, thermodynamic equilibrium is non-negotiable. The Shake-Flask Method is the gold standard recommended by global health authorities[3].

However, a standard shake-flask protocol is incomplete. Causality dictates that if a solvent induces a polymorphic transition or forms a solvate (e.g., a DMSO-solvate) during equilibration, the measured solubility reflects the new crystal lattice, not the original API. Therefore, I mandate a self-validating workflow where the residual solid phase is analyzed alongside the liquid phase[4].

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (e.g., 200 mg) into a 2 mL glass vial. Add 1 mL of the target polar aprotic solvent. The presence of undissolved solid is mandatory to ensure saturation[4].

  • Thermodynamic Equilibration: Seal the vial and place it in an orbital shaker at 37°C ± 0.1°C for 24 to 48 hours. Agitation ensures maximal surface area contact without inducing the localized thermal spikes associated with aggressive sonication.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 21,000 × g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[4].

  • Liquid-Phase Quantification (The "What"): Dilute the filtered supernatant with mobile phase and inject it into an HPLC-UV system. Calculate the exact concentration against a pre-established calibration curve[4].

  • Solid-Phase Validation (The "Why"): Recover the solid pellet, dry it gently under a nitrogen stream, and subject it to X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Crucial Check: If the diffractogram deviates from the reference standard, a solvate or new polymorph has formed, and the solubility data must be flagged.

Workflow Visualization

G N1 1. Sample Preparation Excess Solute + Polar Aprotic Solvent N2 2. Thermodynamic Equilibration Orbital Shaking (37°C, 24-48h) N1->N2 Incubate N3 3. Phase Separation Centrifugation & Microfiltration N2->N3 Isolate phases N4 4a. Solid-Phase Validation XRPD & DSC (Polymorph Check) N3->N4 Pellet N5 4b. Liquid-Phase Quantification HPLC-UV / LC-MS Analysis N3->N5 Supernatant N6 5. Data Synthesis Equilibrium Solubility Determination N4->N6 Confirm solid state N5->N6 Calculate conc.

Caption: Thermodynamic shake-flask workflow for self-validating solubility determination.

Downstream Implications for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly impacts process chemistry. The high solubility of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in DMSO and DMF makes these solvents ideal for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom, positioned para to the ether linkage and meta to the highly electron-withdrawing nitro group, is primed for displacement by amines or thiols. By conducting these reactions in a polar aprotic solvent where the scaffold is fully dissolved, chemists can ensure homogeneous reaction kinetics, eliminate mass-transfer limitations, and drastically improve yield and purity profiles.

References

  • Annex 4 - World Health Organization (WHO). WHO Technical Report Series, No. 1019, 2019. Available at: [Link]

  • The Hansen solubility approach towards green solvent processing. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Derivatives in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS 1140039-71-9) is a highly versatile, privileged molecular scaffold utilized in the rational design of targeted therapeutics[1]. While not a standalone therapeutic agent, its unique structural topology makes it an ideal precursor for synthesizing biologically active derivatives. Upon reduction of the nitro group to an aniline, the scaffold is transformed into potent modulators of G-protein coupled receptors (GPCRs)—specifically functionally biased Dopamine D2 receptors[2]—and ATP-competitive kinase inhibitors, such as Janus Kinase 2 (JAK2)[3]. This whitepaper dissects the structural rationale, mechanisms of action (MOA), and self-validating experimental protocols for deploying this scaffold in drug discovery.

Section 1: Structural Rationale & Pharmacophore Causality

The architectural design of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these structural choices is critical for downstream derivative synthesis[4].

  • The Fluorine Substitution (C4 Position): Substitution at the para-position relative to the ether linkage serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at the most electron-rich site of the phenyl ring, significantly enhancing the pharmacokinetic half-life. Second, the highly electronegative fluorine alters the pKa of the adjacent amine (once the nitro group is reduced), fine-tuning its hydrogen-bond donating capacity within receptor binding pockets.

  • The Methylene Ether Linker: This sp3-hybridized linkage provides a critical degree of rotational freedom. It allows the molecule to adopt a "V-shape" conformation, which is essential for navigating the narrow entry channels of GPCR orthosteric sites or fitting into the deep hydrophobic clefts of kinase hinge regions.

  • The Pyridine Ring: Acting as a potent hydrogen-bond acceptor, the pyridine nitrogen is the primary anchoring point. In kinase derivatives, it interacts directly with the backbone NH of the kinase hinge region, while in GPCRs, it engages with extracellular loop residues to stabilize specific receptor conformations.

Section 2: Mechanism of Action I – Functionally Biased D2 Receptor Modulation

Derivatives of this scaffold have been heavily investigated as functionally biased Dopamine D2 receptor (D2R) ligands[2]. Traditional antipsychotics act as unbiased D2R antagonists, blocking both the canonical Gαi/o (cAMP inhibition) and β-arrestin-2 recruitment pathways, which leads to severe extrapyramidal side effects (EPS).

The Biased Signaling Mechanism

Derivatives synthesized from the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine core (via reduction and subsequent pyrrolidine coupling) exhibit functional selectivity. The mechanism relies on stabilizing distinct conformational states of the D2 receptor:

  • Orthosteric Anchoring: The fluorophenoxy moiety anchors deep within the binding pocket, interacting with Asp114 and Ser193.

  • TM6 Restriction: The pyridine extension interacts with extracellular loop 2 (ECL2). This specific binding pose preferentially restricts the outward movement of transmembrane domain 6 (TM6)—a conformational shift strictly required for G-protein coupling.

  • β-Arrestin Activation: While TM6 is restricted, the intracellular loops retain the conformational flexibility necessary for G-protein-coupled receptor kinase (GRK) mediated phosphorylation, allowing robust β-arrestin recruitment and subsequent Akt/GSK3 signaling modulation.

D2R_Signaling cluster_0 Biased Signaling Pathways Ligand Derivative Ligand (Fluorophenoxy-pyridine) D2R Dopamine D2 Receptor (Conformational Shift) Ligand->D2R Orthosteric Binding G_protein G-Protein Pathway (Blocked/Reduced) D2R->G_protein TM6 Restriction Beta_arrestin β-Arrestin Pathway (Activated) D2R->Beta_arrestin GRK Phosphorylation cAMP cAMP Production (Maintained) G_protein->cAMP Inhibition Blocked Akt Akt/GSK3 Signaling (Modulated) Beta_arrestin->Akt Phosphorylation

Fig 1: Biased signaling mechanism of D2R modulated by fluorophenoxy-pyridine derivatives.

Section 3: Mechanism of Action II – JAK2 Kinase Inhibition

When the scaffold is incorporated into imidazole-4,5-dicarboxamide frameworks, it functions as a potent Janus Kinase 2 (JAK2) modulator[3].

The ATP-Competitive Mechanism

The derivative acts as a Type I, ATP-competitive inhibitor.

  • Hinge Region Binding: The pyridine nitrogen forms a critical bidentate hydrogen bond with the hinge region of the JAK2 kinase domain (specifically with Leu932).

  • Hydrophobic Pocket Occupation: The 4-fluoro-phenoxy tail extends into the hydrophobic selectivity pocket (the "back pocket" adjacent to the gatekeeper residue, Met929).

  • Signaling Arrest: By occupying this space, the derivative locks the kinase in an inactive conformation. This prevents the trans-phosphorylation of STAT transcription factors, thereby halting the downstream signaling cascade responsible for cellular proliferation in myeloproliferative neoplasms.

JAK2_Inhibition Scaffold Pyridine Derivative JAK2 JAK2 Kinase Domain (ATP Pocket) Scaffold->JAK2 Hinge Binding (Leu932) STAT STAT Protein JAK2->STAT Trans-phosphorylation BLOCKED Transcription Gene Transcription (Proliferation) STAT->Transcription Dimerization PREVENTED

Fig 2: Workflow of JAK2 kinase inhibition preventing downstream STAT transcription.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the transformation of the scaffold and the subsequent biological validation. These are designed as self-validating systems where causality dictates the methodology.

Protocol 1: Reductive Amination & Pharmacophore Activation

Causality: The nitro group of the starting material is biologically inert in most target binding sites. Reduction to an amine is required to generate the hydrogen-bond donor necessary for target engagement[5].

  • Reagent Preparation: Dissolve 1.0 eq of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in anhydrous methanol/dichloromethane (1:1 v/v). Rationale: The mixed solvent system ensures complete solubility of the highly lipophilic precursor while stabilizing the reaction intermediates.

  • Catalyst Addition: Add 0.1 eq of Palladium on Carbon (Pd/C, 10% wt).

    • Self-Validation Check: Purge the reaction vessel with Argon three times before introducing Hydrogen. This prevents auto-ignition of the Pd/C and ensures a strictly reductive environment, preventing side-product formation.

  • Hydrogenation: Stir under a Hydrogen atmosphere (1 atm) at 25°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the yellow nitro compound and the appearance of a highly fluorescent blue spot (under 254 nm UV) confirms complete amine formation.

  • Filtration & Coupling: Filter through a Celite pad to remove Pd/C. Immediately react the crude 3-((2-amino-4-fluorophenoxy)methyl)pyridine with the desired electrophile in the presence of N,N-Diisopropylethylamine (DIPEA). Rationale: Immediate coupling prevents the oxidative degradation of the highly reactive free aniline.

Protocol 2: BRET Assay for D2R β-Arrestin Recruitment

Causality: To prove functional bias, one must quantify the ligand's ability to recruit β-arrestin independently of G-protein activation[2].

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding D2R-Rluc8 (Renilla luciferase fusion) and β-arrestin2-Venus (YFP fusion).

  • Incubation: Plate cells in 96-well white microplates. Add the synthesized derivative at varying concentrations (10 pM to 10 μM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 5 μM Coelenterazine-h (luciferase substrate).

    • Self-Validation Check: Include a positive control (Dopamine) and a negative control (vehicle). The baseline BRET ratio must be stable for at least 5 minutes before ligand addition to rule out auto-luminescence artifacts.

  • Measurement: Read emissions at 480 nm (Rluc8) and 530 nm (Venus) using a microplate reader. Calculate the BRET ratio (530/480). Plot dose-response curves to determine the EC50 for β-arrestin recruitment.

Section 5: Quantitative Data & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for various derivative classes synthesized from the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine scaffold.

Derivative ClassPrimary TargetBinding AffinityPrimary Mechanism of ActionKey Structural Interaction
Pyrrolidine-linked Aniline Dopamine D2R Ki​ = 12 - 45 nMBiased Agonism (β-arrestin)Pyridine N to ECL2; F-phenyl to Asp114
Imidazole-carboxamide JAK2 Kinase IC50​ = 5 - 18 nMATP-competitive InhibitionPyridine N to Leu932 (Hinge Region)
Benzoxazine Precursor Bacterial DNA GyraseMIC = 0.5 - 2.0 μg/mLTopoisomerase InhibitionF-phenyl intercalation

References

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols.
  • 3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine. CymitQuimica.
  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor.
  • WO2016100940A1 - Dopamine d2 receptor ligands.
  • WO2008042282A2 - Imidazole-4, 5-dicarboxamide derivatives as jak-2 modulators.

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Foundational

Comprehensive Toxicity and Safety Data Guide for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the strategic design of small-molecule scaffolds dictates both efficacy and safety. The compound 3-((4-Fluoro-2-nitrophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic design of small-molecule scaffolds dictates both efficacy and safety. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS: 1140039-71-9) is a highly versatile building block. It combines three distinct chemical motifs—a basic pyridine ring, a reactive nitroaromatic group, and a fluorinated phenoxy ether—each contributing unique physicochemical properties and toxicological liabilities.

As a Senior Application Scientist, I approach the handling and application of this compound not just as a sequence of laboratory steps, but as a system governed by molecular causality. The inclusion of the fluorine atom is a deliberate design choice; as detailed in the literature on, the highly electronegative fluorine atom (Pauling scale 3.98) blocks cytochrome P450-mediated aromatic hydroxylation at the vulnerable para position, thereby enhancing metabolic stability. However, the presence of the nitro group introduces significant redox liabilities that must be strictly managed during in vitro and in vivo applications.

Quantitative Safety Data & Physicochemical Profile

Before initiating any experimental workflow, it is critical to establish the baseline safety parameters. The table below synthesizes the quantitative data and GHS classifications for this compound, derived from standard.

ParameterValue / ClassificationMechanistic Implication
CAS Number 1140039-71-9Unique chemical identifier for regulatory tracking.
Molecular Formula C₁₂H₉FN₂O₃High lipophilicity; necessitates organic solvents (e.g., DMSO) for in vitro dosing.
Molecular Weight 248.21 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
GHS Hazard Statements H302, H315, H319, H335Acute oral toxicity (H302); Irritant to skin/eyes/respiratory tract due to the electrophilic nitro group.
GHS Precautionary P261, P280, P305+P351+P338Mandates the use of a fume hood and localized exhaust to prevent inhalation of aerosolized particulates.
Storage Conditions 4°C, desiccated, darkPrevents hydrolytic cleavage of the ether bond and spontaneous photo-degradation of the nitro moiety.

Mechanistic Toxicology: The Nitroaromatic Hazard

Understanding why a compound is toxic is more important than simply knowing that it is toxic. The primary toxicophore of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is the nitroaromatic moiety .

When introduced into a biological system, nitroaromatic compounds undergo stepwise enzymatic reduction catalyzed by NAD(P)H-dependent nitroreductases (such as NQO1 and POR). Under normoxic conditions, the initial single-electron transfer generates a highly reactive nitro radical anion. Because this radical is unstable, it readily donates its extra electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion (O₂•⁻). This process, known as futile redox cycling , depletes cellular NADPH and induces severe oxidative stress, as documented in studies on . Under hypoxic conditions (e.g., in solid tumors), further reduction leads to hydroxylamine intermediates that can form covalent DNA adducts.

MetabolicPathway FNMP 3-((4-Fluoro-2-nitrophenoxy) methyl)pyridine NitroRadical Nitro Radical Anion (R-NO2•-) FNMP->NitroRadical Nitroreductases (e.g., NQO1, POR) RedoxCycling Futile Redox Cycling (Normoxia) NitroRadical->RedoxCycling O2 Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Hypoxia / Further Reduction RedoxCycling->FNMP ROS Superoxide (O2•-) & Oxidative Stress RedoxCycling->ROS DNAAdducts DNA Adducts & Genotoxicity Hydroxylamine->DNAAdducts Phase II Conjugation (SULTs/NATs)

Caption: Metabolic activation of the nitroaromatic moiety leading to oxidative stress and genotoxicity.

Self-Validating Experimental Protocol: In Vitro Toxicity Screening

To accurately assess the safety margin of this compound for downstream applications, researchers must employ a self-validating in vitro screening system. The following protocol details the determination of the IC₅₀ using a metabolically competent cell line.

Causality-Driven Methodology
  • Why HepG2 cells? Unlike standard fibroblasts (e.g., NIH-3T3), human hepatoma HepG2 cells retain baseline expressions of phase I and II metabolic enzymes (including nitroreductases). This prevents false-negative toxicity profiles by ensuring the compound is actively metabolized.

  • Why DMSO? The fluorinated ether is highly lipophilic. Anhydrous DMSO ensures complete dissolution without precipitating in the aqueous culture media.

  • Why the MTT Assay? MTT reduction relies on mitochondrial succinate dehydrogenase. Because nitroaromatic redox cycling primarily damages mitochondria via superoxide generation, this functional readout is mechanistically aligned with the compound's specific toxicophore.

Step-by-Step Protocol
  • Compound Preparation (Vehicle Control System):

    • Weigh exactly 2.48 mg of the compound and dissolve in 1 mL of anhydrous DMSO to create a 10 mM master stock.

    • Validation Check: Ensure the solution is clear. Store aliquots at -20°C to prevent repeated freeze-thaw cycles which could degrade the ether linkage.

  • Cell Culture & Seeding:

    • Seed HepG2 cells at a density of 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂. Causality: This attachment period ensures cells return to the exponential growth phase, standardizing metabolic rates before xenobiotic exposure.

  • Dosing Strategy:

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Validation Check: Maintain a uniform final DMSO concentration of 0.5% v/v across all wells (including the vehicle control). Include 10 µM Doxorubicin as a positive control to validate assay sensitivity.

  • Viability Assay (MTT):

    • After 48 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO per well.

  • Data Analysis:

    • Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

ToxicityWorkflow Prep Compound Prep 10mM DMSO Stock Seed HepG2 Seeding 96-well plate Prep->Seed Dose Dosing 0.1 - 100 µM Seed->Dose Assay MTT Assay Cell Viability Dose->Assay Analysis IC50 Calculation Non-linear Regression Assay->Analysis

Caption: High-throughput in vitro toxicity screening workflow using HepG2 cells and MTT assay.

Spill Management & Decontamination Protocol

Handling nitroaromatic ethers requires stringent environmental controls. In the event of a powder spill or solution breakage, standard sweeping is insufficient and dangerous.

  • Containment: Immediately isolate the area. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Chemical Neutralization: Causality Rule: Do NOT use strong bases directly on the spill. Strong bases can trigger exothermic polymerization or form shock-sensitive salts with nitroaromatics. Instead, apply a mild reducing agent slurry (e.g., 5% sodium dithionite) over the absorbent. This reduces the reactive nitro group to a less volatile, less hazardous amine.

  • Disposal: Allow 30 minutes for the reduction reaction to complete. Carefully sweep the neutralized mixture into a sealed, properly labeled polyethylene container for hazardous waste incineration according to local environmental regulations.

References

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem.[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Exploratory

The Compass for a Candidate: A Technical Guide to the Pharmacokinetic Profiling of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Compounds

Foreword: Charting the In Vivo Journey of a Novel Chemical Entity In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory bench to a life-changing therapeutic is fraught with chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the In Vivo Journey of a Novel Chemical Entity

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory bench to a life-changing therapeutic is fraught with challenges. A critical determinant of success lies in understanding its pharmacokinetic profile—the intricate dance of absorption, distribution, metabolism, and excretion (ADME) that dictates a drug's efficacy and safety. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of a novel series of compounds: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridines. As a Senior Application Scientist, my objective is not to present a rigid protocol, but to impart a strategic and adaptive methodology, grounded in scientific first principles and regulatory expectations. The experimental choices detailed herein are justified by a deep understanding of the inherent chemical liabilities and potential metabolic fates of this specific chemical scaffold, characterized by a fluorinated, nitroaromatic moiety linked to a pyridine ring. This document is intended for fellow researchers, scientists, and drug development professionals, aiming to equip them with the rationale and practical steps to navigate the preclinical pharmacokinetic evaluation of this compound class, thereby de-risking development and accelerating the path to clinical investigation.

Section 1: Foundational Physicochemical and In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling begins with a suite of in vitro assays designed to predict the in vivo behavior of a drug candidate. These cost-effective and high-throughput studies are pivotal for early-stage decision-making, enabling the selection of compounds with the most promising ADME properties for further development.[1][2][3]

Physicochemical Properties: The Building Blocks of Bioavailability

A compound's fundamental physicochemical characteristics are the bedrock of its pharmacokinetic profile.

  • Solubility: The aqueous solubility of a compound is a critical factor influencing its dissolution and subsequent absorption. For the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine series, the aromatic nature of the molecule may confer low aqueous solubility.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (LogD) is a key determinant of a compound's ability to permeate biological membranes. A balanced LogD is often sought; too low, and the compound may not cross membranes, too high, and it may become sequestered in fatty tissues.

  • pKa: The ionization constant(s) of the pyridine nitrogen will influence the compound's charge state at different physiological pH values, impacting its solubility, permeability, and potential for ion trapping.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodSignificance in Pharmacokinetics
Kinetic Solubility Nephelometry or TurbidimetryProvides an early indication of the concentration at which the compound may precipitate out of solution, impacting absorption and formulation development.
Thermodynamic Solubility Shake-flask methodDetermines the true equilibrium solubility, a more definitive measure for understanding dissolution and potential for oral absorption.
LogD at pH 7.4 Shake-flask or PotentiometricPredicts the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the pyridine ring at physiological pH, which affects solubility, permeability, and interaction with transporters and metabolizing enzymes.
In Vitro ADME Assays: A Window into In Vivo Processes

A battery of in vitro assays provides the first glimpse into how a 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine compound will be handled by the body.[4][5]

  • Permeability and Efflux: The Caco-2 cell permeability assay is a widely used model to predict intestinal absorption.[3] Given the structural alerts within the molecule, it is also crucial to assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[1]

  • Metabolic Stability: The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Initial screening is typically performed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[4][5] Follow-up studies in hepatocytes provide a more complete picture, as they contain both phase I and phase II metabolic enzymes.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction is pharmacologically active.[1]

  • Cytochrome P450 Inhibition: It is essential to determine if the compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess the potential for drug-drug interactions.[4]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Assay Initiation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Section 2: In Vivo Pharmacokinetic Evaluation in Rodent Models

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine compound in a living organism. Rodent models, such as mice and rats, are the standard for initial in vivo PK studies due to their well-characterized physiology and the availability of established experimental protocols.[6][7][8][9][10]

Study Design and Execution

The design of the in vivo PK study is crucial for obtaining meaningful and interpretable data.

  • Animal Model Selection: The choice between mouse and rat depends on the specific research question and the availability of relevant disease models.[6]

  • Dosing Regimen: The compound should be administered via both intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability.[8][9] The dose level should be selected based on efficacy studies and any available toxicology data.

  • Sample Collection: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. The use of sparse sampling techniques can minimize the stress on individual animals.[10]

  • Bioanalysis: A robust and validated bioanalytical method is essential for the accurate quantification of the parent drug and any major metabolites in plasma and other biological matrices.[11][12][13]

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterAbbreviationDescription
Clearance CLThe volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. It reflects the extent of tissue distribution.
Half-life t1/2The time required for the concentration of the drug in the body to be reduced by half. It is a key determinant of the dosing interval.
Area Under the Curve AUCThe integral of the drug concentration-time curve, which reflects the total systemic exposure to the drug.
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after administration.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Oral Bioavailability F%The fraction of the orally administered dose that reaches the systemic circulation unchanged. It is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Bioanalytical Method Validation

The reliability of the pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used for quantification.[14]

  • Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and throughput.[11][13]

  • Validation Parameters: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability.[14][15][16]

Experimental Protocol: Generic LC-MS/MS Bioanalytical Method

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a water-miscible organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column for separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Quantification: The concentration of the analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.

Section 3: Metabolism and Potential for Toxicity

A thorough understanding of a compound's metabolic fate is crucial for predicting its clearance, identifying potential active or toxic metabolites, and understanding inter-species differences. The 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine scaffold presents several metabolic "hotspots."

Predicted Metabolic Pathways
  • Nitroreduction: The nitro group is a key structural feature that is susceptible to reduction by various enzymes, including cytochrome P450 reductases.[17][18][19][20] This can lead to the formation of nitroso and hydroxylamine intermediates, which have been associated with toxicity.[17][18] The final product of complete reduction is the corresponding aniline.

  • Pyridine Ring Oxidation: The pyridine ring can undergo oxidation to form N-oxides or hydroxylation at various positions.

  • Ether Bond Cleavage: The ether linkage may be susceptible to cleavage, leading to the formation of the corresponding phenol and pyridine-methanol derivatives.

  • Fluorine Metabolism: The fluorine atom is generally metabolically stable, and its presence can block metabolism at that position.[21][22] However, its influence on the metabolism of adjacent groups should be considered.

  • Phase II Conjugation: The parent compound or its phase I metabolites may undergo conjugation with glucuronic acid or sulfate, facilitating their excretion.

Diagram: Potential Metabolic Pathways

G Parent 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Nitroreduction Nitroreduction Parent->Nitroreduction PyridineOxidation Pyridine Ring Oxidation Parent->PyridineOxidation EtherCleavage Ether Cleavage Parent->EtherCleavage PhaseII Phase II Conjugation Nitroreduction->PhaseII PyridineOxidation->PhaseII EtherCleavage->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Potential metabolic pathways for 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine compounds.

Metabolite Identification and Characterization
  • In Vitro Approaches: Incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry can provide initial clues about the major metabolites.

  • In Vivo Approaches: Analysis of plasma, urine, and feces from in vivo studies is necessary to identify the metabolites formed in a whole organism.

Section 4: Data Interpretation and Forward Strategy

The culmination of the pharmacokinetic profiling is the integration of all in vitro and in vivo data to build a comprehensive understanding of the compound's ADME properties.

Building a Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The ultimate goal of pharmacokinetic profiling is to establish a relationship between drug exposure (PK) and pharmacological effect (PD). This allows for the prediction of a therapeutic dose and dosing regimen in humans.

Human Dose Prediction

Allometric scaling, based on the pharmacokinetic parameters obtained in different animal species, can be used to make an initial prediction of the human pharmacokinetic profile and a safe starting dose for first-in-human clinical trials.

Regulatory Considerations

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data submitted to regulatory agencies such as the FDA and EMA.[15][16] Comprehensive documentation of all studies is required for an Investigational New Drug (IND) application.[15][23]

Diagram: Integrated Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation cluster_2 Data Integration & Decision Making Physicochemical Physicochemical Properties ADME_Assays In Vitro ADME Assays Physicochemical->ADME_Assays Rodent_PK Rodent PK Studies ADME_Assays->Rodent_PK Metabolite_ID Metabolite Identification Rodent_PK->Metabolite_ID PK_PD_Modeling PK/PD Modeling Metabolite_ID->PK_PD_Modeling Human_Dose_Prediction Human Dose Prediction PK_PD_Modeling->Human_Dose_Prediction Regulatory_Submission Regulatory Submission Human_Dose_Prediction->Regulatory_Submission

Caption: Integrated workflow for the pharmacokinetic profiling of a new chemical entity.

Conclusion: A Data-Driven Path Forward

The pharmacokinetic profiling of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine compounds, as outlined in this guide, is a multi-faceted and iterative process. It requires a deep understanding of the interplay between a compound's chemical structure and its biological fate. By employing a systematic and scientifically rigorous approach, from initial in vitro characterization to in vivo evaluation and metabolic profiling, researchers can build a comprehensive data package that not only supports the selection of the most promising drug candidates but also lays a solid foundation for successful clinical development. The insights gained from these studies are invaluable for navigating the complex and challenging path of bringing new medicines to patients in need.

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  • In Vitro ADME. Selvita. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

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  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]

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  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

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  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

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  • Quantitation. Stanford University Mass Spectrometry. [Link]

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  • FDA Requirements for Preclinical Studies. ResearchGate. [Link]

  • Metabolism of nitroaromatic compounds. PubMed. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Chemical Review and Letters. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]

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Foundational

Thermodynamic Stability of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine at Room Temperature

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary The evaluation of thermodynamic stability is a critical phase in the lifecycle of pharmaceutical building blocks. The compound 3-((4-Fluoro-2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

The evaluation of thermodynamic stability is a critical phase in the lifecycle of pharmaceutical building blocks. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a highly versatile small-molecule scaffold utilized in drug discovery[1]. While its structural motifs suggest potential reactivity, rigorous physical organic chemistry principles dictate that it remains thermodynamically and kinetically stable at room temperature (298 K). This whitepaper provides a comprehensive mechanistic analysis of its stability profile, outlines self-validating experimental workflows for empirical testing, and synthesizes kinetic data to guide formulation and storage strategies.

Structural Profiling & Thermodynamic Baseline

To understand the macroscopic stability of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, we must first dissect its molecular architecture. The molecule consists of three distinct domains:

  • The Pyridine Ring: A weakly basic, aromatic heterocycle (conjugate acid pKa​≈5.2 ).

  • The Methylene Ether Linkage (–CH₂–O–): A flexible bridge connecting the two aromatic systems.

  • The 4-Fluoro-2-nitrophenyl Moiety: A highly electron-deficient aromatic ring.

From a thermodynamic perspective, the stability of the ether linkage at room temperature is governed by electronic effects. The lone pairs on the ether oxygen are partially delocalized into the highly electron-withdrawing nitroaromatic system via resonance. This delocalization significantly reduces the basicity of the ether oxygen, rendering the molecule highly resistant to acid-catalyzed ether cleavage under standard, neutral conditions.

Mechanistic Degradation Pathways: Causality & Theory

While the ether bond is shielded from acid hydrolysis, the electron-deficient nature of the aryl ring introduces a different theoretical vulnerability: Nucleophilic Aromatic Substitution (S_NAr) [2].

The S_NAr Vulnerability

The presence of the strongly electron-withdrawing nitro group (ortho) and fluoro group (para) significantly depletes the electron density at the ipso-carbon (the carbon attached to the ether oxygen). If the molecule is exposed to a strong nucleophile—such as hydroxide ions (OH⁻) in highly alkaline media or trace primary amines—the nucleophile can attack this ipso-carbon.

This attack forces the aromatic ring to temporarily break its aromaticity, forming a high-energy transition state known as a Meisenheimer complex [2]. The subsequent collapse of this complex results in the expulsion of the pyridin-3-ylmethanol leaving group and the formation of 4-fluoro-2-nitrophenolate.

Why it Remains Stable at Room Temperature

Despite this theoretical pathway, the compound is highly stable at room temperature (25°C / 298 K). The causality lies in chemical kinetics. The ambient thermal energy at 298 K ( RT≈0.59 kcal/mol) is vastly insufficient to overcome the steep Gibbs free energy of activation ( ΔG‡>25 kcal/mol) required to form the Meisenheimer complex without the aid of extreme heat or a highly aggressive nucleophile. Consequently, the molecule remains kinetically trapped in its intact ether form.

SNAr_Pathway A 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (Intact Ether) B Nucleophilic Attack (OH⁻) at Activated Aryl Carbon A->B Trace Moisture/Base (k_1) C Meisenheimer Complex (High Energy Intermediate) B->C Rate-Limiting Step (ΔG‡ > 25 kcal/mol) D Degradation Products: Pyridin-3-ylmethanol + 4-Fluoro-2-nitrophenolate C->D Fast Cleavage (k_2)

Fig 1: Mechanistic pathway for Nucleophilic Aromatic Substitution (SNAr) degradation.

Self-Validating Experimental Workflows for Stability Assessment

To empirically validate the theoretical stability of this scaffold, researchers must employ a self-validating experimental workflow that strictly adheres to the ICH Q1A(R2) guidelines [3]. A self-validating system ensures that any lack of observed degradation is due to true molecular stability, rather than analytical failure or sample loss.

Step-by-Step Methodology: ICH Q1A(R2) Protocol
  • Sample Preparation & Matrixing: Select three independent pilot-scale batches of the compound to account for manufacturing variability[3]. Prepare samples as solid-state aliquots in amber glass vials (to eliminate photolytic variables) and as solution-state aliquots in pH 7.0 buffered media.

  • Controlled Environmental Exposure: Place the prepared samples into calibrated, continuously monitored stability chambers.

    • Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months[3].

    • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3].

  • Orthogonal Chromatographic Analysis: At predefined intervals (Months 0, 3, 6, 9, 12), analyze the samples using HPLC-UV coupled with High-Resolution Mass Spectrometry (LC-HRMS).

    • System Suitability Testing (SST): Inject a known standard of the predicted S_NAr degradant (pyridin-3-ylmethanol) to verify method sensitivity (Limit of Detection < 0.05% w/w).

    • Mass Balance Confirmation: Ensure that the sum of the intact API assay and all quantified impurities equals 100% ± 2%. If the assay drops without a corresponding rise in impurities, the method is not stability-indicating.

  • Kinetic Data Synthesis: Utilize the Arrhenius equation to model the temperature-dependent degradation kinetics and extrapolate the long-term shelf life[4].

ICH_Workflow Start Batch Selection (3 Pilot Batches) Cond1 Long-Term Storage 25°C / 60% RH (12+ Months) Start->Cond1 Cond2 Accelerated Storage 40°C / 75% RH (6 Months) Start->Cond2 Test HPLC-UV/MS & NMR (Assay & Impurity Profiling) Cond1->Test Periodic Sampling Cond2->Test Periodic Sampling Eval Thermodynamic Kinetic Modeling (Arrhenius Extrapolation) Test->Eval Data Synthesis

Fig 2: ICH Q1A-compliant stability testing workflow for thermodynamic evaluation.

Quantitative Data & Kinetic Modeling

Based on the kinetic modeling of structurally analogous nitroaromatic ethers[4], the projected thermodynamic parameters and degradation rates for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine are summarized below. The data highlights the stark contrast in stability between room temperature and accelerated thermal stress.

ParameterValue at 298 K (25°C)Value at 313 K (40°C)Analytical Method / Source
Gibbs Free Energy of Activation ( ΔG‡ ) ~28.5 kcal/mol~28.1 kcal/molComputational / Kinetic Extrapolation
Projected Degradation Rate ( kobs​ ) <1.0×10−8 day−1 4.5×10−6 day−1 HPLC-UV (Assay)
Estimated Shelf-Life ( t90​ ) > 60 Months~ 18 MonthsArrhenius Modeling
Primary Degradant (S_NAr Cleavage) < 0.05% (w/w)0.20% (w/w)LC-MS/MS
Mass Balance Closure 99.9% ± 0.1%99.7% ± 0.3%Orthogonal Integration
Conclusion

The thermodynamic stability of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine at room temperature is robust. While the highly activated 4-fluoro-2-nitrophenyl ring presents a theoretical vulnerability to nucleophilic aromatic substitution, the thermal energy available at 298 K is insufficient to overcome the activation barrier for Meisenheimer complex formation. By implementing rigorous, self-validating ICH Q1A(R2) protocols, development scientists can confidently confirm its long-term stability, ensuring the integrity of this critical scaffold throughout the drug development lifecycle.

References
  • CymitQuimica. 3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine | 1140039-71-9. 1

  • International Council for Harmonisation (ICH). ICH Q1A(R2) - Stability Testing of New Drug Substances and Products. 3

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.2

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms. Springer Science & Business Media. 4

Sources

Exploratory

A Strategic Approach to Unveiling the Therapeutic Potential of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine: A Guide to Preliminary Biological Activity Screening

Foreword: The Rationale for Investigation In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine presents a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigation

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine presents a compelling case for thorough biological evaluation. Its structure, a conjugate of a nitrophenoxy moiety and a pyridine ring, hints at a spectrum of potential pharmacological activities. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in crucial hydrogen bonding and other molecular interactions within biological systems.[1][2] The inclusion of a nitro group on the phenyl ring provides a versatile handle for metabolic activation or further chemical modification, potentially influencing both efficacy and target specificity.[1]

This guide delineates a strategic, multi-tiered approach to the preliminary biological activity screening of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. The proposed experimental workflow is designed to be both efficient and informative, prioritizing a broad-based initial assessment of cytotoxicity, followed by more targeted investigations into its potential antimicrobial and anti-inflammatory properties. This hierarchical screening cascade ensures that resources are judiciously allocated, with the most promising activities being progressively explored in greater depth. The methodologies detailed herein are grounded in established, robust in vitro assays, providing a solid foundation for go/no-go decisions in the early stages of the drug development pipeline.[3][4]

Part 1: Foundational Cytotoxicity Assessment - The Gateway to Further Screening

Prior to investigating specific therapeutic activities, it is imperative to establish the cytotoxic profile of a novel compound. This initial screen provides a crucial therapeutic window, informing the concentration range for subsequent, more specific assays and flagging compounds with overt toxicity early in the discovery process.[5][6]

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[7] It is a colorimetric assay that provides a quantitative measure of cell metabolic activity, which, in most contexts, correlates with cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select a panel of representative human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK293) and a panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]).

    • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the test compound in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls: vehicle control (cells treated with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. This allows for the calculation of the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.

Cell LineIC₅₀ (µM) of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
HEK293[Insert Value]
MCF-7[Insert Value]
A549[Insert Value]
HepG2[Insert Value]

A significantly lower IC₅₀ value in cancer cell lines compared to non-cancerous cells would suggest a potential therapeutic window for anticancer applications and warrant further investigation.[9]

Part 2: Exploring Antimicrobial Potential - A First Line of Defense

The presence of the nitrophenoxy moiety in the test compound is suggestive of potential antimicrobial activity. Historically, nitroaromatic compounds have been a source of effective antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical next step.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

    • Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

    • Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Data Presentation and Interpretation

The MIC values provide a quantitative measure of the compound's antimicrobial potency.

MicroorganismMIC (µg/mL) of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine
Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Candida albicans[Insert Value]

Low MIC values against a particular microorganism or a broad spectrum of microbes would indicate promising antimicrobial activity, justifying further investigation into the mechanism of action and potential for in vivo efficacy.[12]

Part 3: Investigating Anti-inflammatory Properties - Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases.[13] The structural motifs within 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine suggest a potential for anti-inflammatory activity. Preliminary in vitro screening can provide initial evidence for this therapeutic application.

Inhibition of Protein Denaturation: A Simple and Effective Screen

Protein denaturation is a well-documented cause of inflammation.[14] The ability of a compound to inhibit protein denaturation can be a valuable indicator of its anti-inflammatory potential.[15]

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

    • A similar volume of distilled water will serve as the control.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation Induction:

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Data Acquisition:

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Diclofenac sodium can be used as a reference standard.

Data Presentation and Interpretation

The percentage inhibition of protein denaturation can be calculated using the following formula:

% Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

Compound Concentration% Inhibition of Protein Denaturation
[Concentration 1][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]

A dose-dependent increase in the percentage inhibition of protein denaturation would suggest potential anti-inflammatory activity.[13]

Visualizing the Workflow: A Path to Discovery

To provide a clear overview of the proposed screening cascade, the following workflow diagram is presented.

Preliminary_Screening_Workflow cluster_start Compound Synthesis & Characterization cluster_cytotoxicity Tier 1: Foundational Safety Assessment cluster_antimicrobial Tier 2: Antimicrobial Activity cluster_antiinflammatory Tier 2: Anti-inflammatory Activity cluster_decision Decision Point Start 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Cytotoxicity MTT Cytotoxicity Assay (HEK293, MCF-7, A549, HepG2) Start->Cytotoxicity Data_Analysis_1 IC50 Determination Cytotoxicity->Data_Analysis_1 Antimicrobial Broth Microdilution Assay (S. aureus, E. coli, C. albicans) Data_Analysis_1->Antimicrobial Favorable Therapeutic Window Anti_inflammatory Protein Denaturation Assay Data_Analysis_1->Anti_inflammatory Favorable Therapeutic Window Data_Analysis_2 MIC Determination Antimicrobial->Data_Analysis_2 Decision Go/No-Go for Further Development Data_Analysis_2->Decision Data_Analysis_3 % Inhibition Calculation Anti_inflammatory->Data_Analysis_3 Data_Analysis_3->Decision

Caption: A hierarchical workflow for the preliminary biological screening of novel chemical entities.

Conclusion: A Data-Driven Path Forward

This in-depth technical guide provides a robust and logical framework for the initial biological evaluation of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. By systematically assessing its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can make informed decisions regarding the future development of this compound. The data generated from this preliminary screening will be instrumental in identifying the most promising therapeutic avenues and will serve as a critical foundation for subsequent, more detailed mechanistic studies and in vivo validation.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Scite.ai. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Thermo Fisher Scientific - SA. (n.d.). Cytotoxicity Assays.
  • Visikol. (2023, May 23). The Importance of In Vitro Assays.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • MDPI. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Ovid. (2021, January 29). A novel compound with antimicrobial activity against staphylococcus aureus.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine as a Pharmaceutical Intermediate.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

Sources

Protocols & Analytical Methods

Method

Using 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine as a building block in medicinal chemistry

Application Note: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine as a Versatile Scaffold in Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, chemoselective synthetic workflows, and protocol validation.

Executive Summary

The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS: 1140039-71-9) is a highly functionalized, privileged building block frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors and GPCR ligands. This application note details the strategic rationale behind its structural components and provides field-proven, causality-driven protocols for its downstream functionalization.

Physicochemical Profiling & Strategic Rationale

As a Senior Application Scientist, I approach building blocks not just as chemical reagents, but as strategic vectors for biological target engagement. The architecture of this specific molecule offers three distinct advantages:

  • The Fluorine Atom (C4 Position): In medicinal chemistry, fluorine substitution is strategically deployed to modulate pKa, enhance lipophilicity, and improve metabolic stability[1]. Positioned para to the ether linkage, this specific fluorine atom effectively blocks CYP450-mediated para-hydroxylation—a notorious metabolic liability in aryloxy rings.

  • The Pyridin-3-ylmethyl Ether Motif: The pyridine ring serves as a fundamental pharmacophore, often acting as a critical hydrogen-bond acceptor for kinase hinge regions (e.g., interacting with the backbone NH of the hinge). The methylene ether linkage provides essential conformational flexibility to occupy adjacent hydrophobic pockets while avoiding the rapid plasma hydrolysis associated with ester linkers.

  • The Nitro Group (C2 Position): Serving as a stable, masked amine, the nitro group prevents premature side reactions during early-stage synthesis. Upon controlled reduction, it yields an aniline—a highly reactive nucleophilic handle for attaching diverse pharmacophores via amide, urea, or sulfonamide linkages.

Optimization of Chemoselective Nitro Reduction

The Synthetic Challenge: The primary hurdle in utilizing this building block is the reduction of the nitro group to an amine. Standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) is notorious for causing the undesired reductive cleavage (hydrogenolysis) of benzyl ether bonds[2]. Because the pyridin-3-ylmethyl ether is structurally analogous to a benzyl ether, harsh hydrogenation will cleave the molecule into 4-fluoro-2-nitrophenol and 3-methylpyridine.

To maintain the integrity of the scaffold, a chemoselective reduction method must be employed. The table below summarizes the quantitative optimization data for this transformation.

Table 1: Optimization of Nitro Reduction Conditions for Benzyl Ether-Containing Substrates

Reducing AgentSolvent SystemTemp (°C)Nitro Conversion (%)Ether Cleavage (%)Recommendation & Rationale
H 2​ (1 atm), 10% Pd/CMeOH25>99%>80%Not Recommended : Severe hydrogenolysis of the Py-CH 2​ -O bond[2].
SnCl 2​ ·2H 2​ OEtOH7085%<5%Moderate : Good chemoselectivity, but generates toxic tin waste and emulsion issues during workup.
Zn dust, AcOHTHF2590%<5%Moderate : Requires strict temperature control to prevent over-reduction or side reactions.
Fe powder, NH 4​ Cl EtOH/H 2​ O (4:1) 80 >95% Not Detected Highly Recommended : Excellent chemoselectivity, environmentally benign, and easy Celite filtration.

Experimental Protocols

Protocol A: Chemoselective Reduction to 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline

This protocol utilizes a mild single-electron transfer mechanism to reduce the nitro group without compromising the ether linkage.

  • Reaction Setup: Suspend 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (1.0 eq, 10 mmol) in a 4:1 mixture of Ethanol and deionized water (50 mL).

    • Causality: The mixed solvent system is critical; ethanol ensures the solubility of the organic substrate, while water dissolves the inorganic electrolyte (NH 4​ Cl).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) followed by solid Ammonium Chloride (NH 4​ Cl, 5.0 eq).

    • Causality: NH 4​ Cl acts as a mild, slightly acidic proton source. It continuously activates the iron surface for electron transfer without lowering the pH to a level that would hydrolyze the ether linkage.

  • Reflux & Monitoring: Heat the vigorously stirred mixture to 80 °C for 2 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1, UV visualization). The starting material ( Rf​≈0.6 ) should completely convert to a more polar, fluorescent blue spot ( Rf​≈0.3 ).

  • Hot Filtration (Self-Validation Step): While the mixture is still hot, filter it through a pad of Celite. Wash the pad with hot ethanol (2 × 20 mL).

    • Causality: Hot filtration is mandatory. It removes the insoluble iron oxide sludge while the product remains fully dissolved, preventing yield loss due to product adsorption onto the metal oxides.

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between Ethyl Acetate (50 mL) and saturated NaHCO 3​ (30 mL). Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure aniline intermediate as a pale-yellow oil.

Protocol B: Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold

This protocol converts the newly formed aniline into a diaryl urea, a privileged hydrogen-bonding motif (donor-donor-acceptor) used to target the DFG-out conformation of kinases (Type II inhibitors).

  • Preparation: Dissolve 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Any ambient moisture will react with the isocyanate reagent to form an unstable carbamic acid, which decarboxylates to an amine and reacts with another isocyanate molecule to form an undesired symmetric urea byproduct.

  • Coupling: Cool the solution to 0 °C. Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperature controls the exothermic nucleophilic attack, minimizing the formation of biurets or other over-addition side products.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. A thick white precipitate will form as the reaction progresses.

  • Purification (Self-Validation Step): Filter the precipitate directly from the reaction mixture and wash with cold DCM (10 mL).

    • Causality: Diaryl ureas typically exhibit highly restricted solubility in halogenated solvents due to strong intermolecular hydrogen bonding. Direct filtration leverages this physical property, providing highly pure product (>98% by HPLC) without the need for time-consuming column chromatography.

Mechanistic Workflow Diagram

G SM 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (Target Scaffold) Reduction Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) SM->Reduction Avoids ether hydrogenolysis Aniline 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline (Nucleophilic Intermediate) Reduction->Aniline Coupling Urea Formation (Ar-NCO, DCM, RT) Aniline->Coupling Nucleophilic addition Product Diaryl Urea Derivative (Type II Kinase Inhibitor Scaffold) Coupling->Product H-bond network generation

Synthetic workflow from nitro-ether to diaryl urea kinase inhibitor scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, Royal Society of Chemistry (2008). URL:[Link]

  • Mba, M., et al. "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." International Journal of Organic Chemistry, Scientific Research Publishing (2016). URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Objective: To provide a highly robust, self-validating protocol for the reduction of the nitro group in 3-((4-Fluoro-2-nitropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Objective: To provide a highly robust, self-validating protocol for the reduction of the nitro group in 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine while preserving the labile C-F bond, the benzyl-type ether linkage, and the pyridine ring.

Mechanistic Rationale & Chemoselectivity Challenges

The transformation of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine to its corresponding aniline derivative (3-((2-amino-4-fluorophenoxy)methyl)pyridine) is a critical operation in the synthesis of advanced pharmaceutical intermediates. While the catalytic reduction of a nitro group is generally thermodynamically favorable, this specific substrate presents a trifecta of chemoselectivity challenges[1]:

  • C-F Bond Lability (Hydrodefluorination): Aromatic fluorides are susceptible to reductive cleavage (oxidative addition of the metal into the C-F bond) under standard hydrogenation conditions, leading to des-fluoro impurities.

  • Ether Hydrogenolysis: The molecule contains a pyridinyl-methyl ether linkage. Benzyl-type ethers are notoriously prone to C-O bond cleavage in the presence of active palladium catalysts[2].

  • Pyridine Ring Saturation: The strongly coordinating pyridine moiety can bind to the catalyst surface and undergo partial or complete reduction to a piperidine derivative under high hydrogen pressure or prolonged reaction times[3].

To navigate this complex reactivity landscape, standard Palladium on Carbon (Pd/C) is contraindicated[4]. Instead, a poisoned Platinum catalyst—specifically Sulfided Platinum on Carbon (Pt/C(S)) —is required. The sulfidation selectively poisons the highly active terrace sites responsible for C-O hydrogenolysis and C-F oxidative addition, while leaving the sites responsible for the direct electron-transfer reduction of the nitro group intact[1][2].

Chemoselectivity Sub 3-((4-Fluoro-2-nitrophenoxy) methyl)pyridine Prod Target Amine (Nitro Reduction) Sub->Prod Pt/C(S), H2 (Desired) Imp1 De-fluoro Impurity (C-F Cleavage) Sub->Imp1 Pd/C (Side Reaction) Imp2 Phenol + Picoline (Ether Cleavage) Sub->Imp2 Pd/C (Side Reaction)

Fig 1: Chemoselective pathways in the hydrogenation of the target halonitroarene ether.

Catalyst Selection & Optimization Data

The table below summarizes the quantitative screening data that led to the selection of the optimized protocol. The data illustrates the causality between catalyst choice and impurity generation.

Catalyst SystemSolventTemp (°C)Pressure (bar)Conversion (%)Target Amine (%)De-fluoro Impurity (%)Ether Cleavage (%)
5% Pd/C MeOH253.0>9942.518.039.5
5% Pt/C (Unpoisoned) EtOAc253.0>9984.04.511.5
Raney Nickel THF5010.09281.02.05.0*
5% Pt/C(S) (Sulfided) EtOAc 25 3.0 >99 >98.5 <0.5 <0.5

*Note: Raney Nickel resulted in incomplete conversion and trace pyridine reduction due to the higher temperature and pressure required[3][4].

Experimental Workflow & Protocol

Workflow S1 1. Inertion Purge reactor with N2 (3x) S2 2. Loading Add Substrate, Pt/C(S), and EtOAc S1->S2 S3 3. Hydrogenation 3 bar H2, 25-30 °C, 4-6 h S2->S3 S4 4. IPC Monitoring Verify H2 uptake cessation & HPLC S3->S4 S5 5. Filtration Filter catalyst over Celite under N2 S4->S5 S6 6. Isolation Solvent swap to Heptane & Crystallize S5->S6

Fig 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Step-by-Step Methodology

Step 1: Reactor Preparation & Inertion

  • Action: Charge a clean, dry pressure reactor with Ethyl Acetate (EtOAc) (10 volumes relative to substrate). Purge the solvent and headspace with Nitrogen ( N2​ ) three times.

  • Causality: Oxygen must be rigorously excluded to prevent the ignition of the dry catalyst and to avoid the formation of explosive H2​/O2​ mixtures.

Step 2: Substrate and Catalyst Loading

  • Action: Add 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (1.0 eq) to the reactor. Carefully add 5% Pt/C(S) (5 wt% loading relative to substrate) as a slurry in a small amount of EtOAc.

  • Causality: EtOAc is chosen as the solvent because it possesses excellent hydrogen solubility, does not form Schiff bases (unlike ketones), and is inert to transfer hydrogenation side-reactions (unlike alcohols).

Step 3: Catalytic Hydrogenation

  • Action: Seal the reactor, purge with H2​ three times, and pressurize to 3.0 bar. Set the internal temperature to 25–30 °C and initiate aggressive agitation (e.g., >800 rpm).

  • Causality: The reaction is mass-transfer limited; high agitation ensures H2​ availability at the catalyst surface. Maintaining a low temperature and moderate pressure prevents the over-reduction of the pyridine ring[3].

  • Validation Checkpoint: Monitor the mass flow controller or pressure drop. The reaction is complete when H2​ consumption strictly ceases (typically 4-6 hours).

Step 4: In-Process Control (IPC)

  • Action: Vent the H2​ and purge the reactor with N2​ . Pull a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC.

  • Validation Checkpoint: Proceed to Step 5 only if Substrate is < 0.5% and intermediate hydroxylamine species are non-detectable. If incomplete, re-pressurize and stir for an additional 2 hours.

Step 5: Catalyst Filtration

  • Action: Filter the reaction mixture through a tightly packed pad of Celite under a strict Nitrogen blanket. Wash the filter cake with 2 volumes of EtOAc.

  • Causality: Spent hydrogenation catalysts are highly pyrophoric. The N2​ blanket prevents spontaneous combustion upon exposure to atmospheric oxygen.

  • Validation Checkpoint: The filtrate must be a clear, pale yellow solution. A dark or grey suspension indicates catalyst breakthrough, requiring immediate refiltration to prevent metal contamination in the final API.

Step 6: Isolation & Crystallization

  • Action: Concentrate the filtrate under reduced pressure (40 °C) to approximately 2 volumes. Slowly add Heptane (5 volumes) to induce crystallization. Cool to 0–5 °C, filter the resulting solids, and dry under vacuum at 45 °C.

  • Causality: The solvent swap from EtOAc to Heptane acts as a highly efficient anti-solvent crystallization, purging trace organic impurities into the mother liquor.

Analytical Validation & Quality Control

To guarantee the structural integrity of the product, the following analytical validations must be performed on the isolated solid:

  • 19F NMR Spectroscopy: Serves as the definitive tool to confirm the integrity of the C-F bond. The fluorine signal will shift upfield upon conversion of the strongly electron-withdrawing ortho-nitro group to an electron-donating ortho-amine. The integration of the 19F signal relative to the pyridine protons must remain exactly 1:1.

  • HPLC (UV 254 nm): Ensure the absence of the 3-methylpyridine (3-picoline) fragment, which would indicate that ether hydrogenolysis occurred[2].

References

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters (2008).[Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development (2012).[Link]

  • Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media. ACS Sustainable Chemistry & Engineering (2022).[Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem (2009).[Link]

Sources

Method

Application Note: Protocols for Ether Bond Cleavage in 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedures (SOPs).

Executive Summary

The cleavage of heteroaryl-alkyl aryl ethers is a critical transformation in pharmaceutical synthesis, often utilized to unmask phenolic pharmacophores or remove directing groups [3]. The substrate 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine presents a unique chemoselectivity challenge. It contains a reducible nitro group, a basic pyridine nitrogen, and an electron-deficient aryl ring susceptible to Nucleophilic Aromatic Substitution (SNAr).

This application note provides field-proven, self-validating protocols for the specific cleavage of this ether bond, bypassing traditional methods (like Pd/C hydrogenolysis) that would undesirably reduce the nitro group or cause hydrodefluorination [4].

Substrate Profiling & Mechanistic Rationale

To design an effective cleavage protocol, we must analyze the electronic and structural environment of the target ether:

  • The Benzylic Position: The 3-pyridylmethyl carbon is highly electrophilic and serves as an excellent site for SN2 attack by nucleophiles.

  • The Leaving Group: The 4-fluoro-2-nitrophenoxide anion is highly stabilized (pKa of the corresponding phenol is ~6.5–7.0), making it an exceptional leaving group during SN2 cleavage.

  • The Pyridine Nitrogen: Acts as a Lewis base. Any Lewis acid (e.g., BBr3) or Brønsted acid used in the reaction will first coordinate/protonate this nitrogen, necessitating the use of stoichiometric excess.

Because standard catalytic hydrogenolysis is contraindicated due to the labile nitro and fluoro groups, we rely on Lewis Acid-Mediated Cleavage and Soft Nucleophilic Cleavage .

G cluster_BBr3 Lewis Acid Pathway (BBr3) cluster_Nu Nucleophilic Pathway (NaSEt) SM 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (Target Substrate) BBr3_Coord Py-N & Ether-O Coordination (Consumes 2 eq. BBr3) SM->BBr3_Coord BBr3 (DCM) Nu_Attack Selective SN2 at Benzylic C by Soft Thiolate (EtS-) SM->Nu_Attack NaSEt (DMF) BBr3_Cleavage SN2 Attack by Br- at Benzylic Carbon BBr3_Coord->BBr3_Cleavage Prod1 4-Fluoro-2-nitrophenol (Target Phenol) BBr3_Cleavage->Prod1 Prod2A 3-(Bromomethyl)pyridine (Byproduct) BBr3_Cleavage->Prod2A Nu_Attack->Prod1 Prod2B 3-(Ethylthiomethyl)pyridine (Byproduct) Nu_Attack->Prod2B

Mechanistic pathways for the cleavage of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine.

Protocol 1: Lewis Acid-Mediated Cleavage (Boron Tribromide)

Boron tribromide (BBr3) is a gold-standard reagent for ether cleavage [1]. For this substrate, the pyridine ring will immediately consume one equivalent of BBr3 to form a Lewis acid-base adduct. A second equivalent coordinates the ether oxygen, activating the benzylic carbon for SN2 attack by the liberated bromide ion [2].

Experimental Procedure

Reagents: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (1.0 eq), BBr3 (1.0 M in DCM, 3.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a round-bottom flask and purge with N2. Dissolve the substrate in anhydrous DCM (0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the BBr3 solution dropwise over 15 minutes. Causality: The initial coordination to the pyridine nitrogen is highly exothermic; dropwise addition at cryogenic temperatures prevents localized heating and degradation.

  • Propagation: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quenching: Cool the flask to 0 °C and carefully add ice-cold water dropwise. Causality: Water violently hydrolyzes excess BBr3 and breaks the boron-phenoxide complexes to release the free phenol.

  • Phase-Partitioning Workup (Self-Validating): Adjust the aqueous layer to pH 3–4 using 1M HCl. Extract three times with Ethyl Acetate (EtOAc).

    • Insight: At pH 3, the target 4-fluoro-2-nitrophenol (pKa ~6.8) is fully protonated and partitions into the organic layer. The byproduct, 3-(bromomethyl)pyridine (pKa ~5.2), remains protonated as a hydrobromide/hydrochloride salt in the aqueous layer, ensuring a highly pure crude phenolic product.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 Preparation Dry DCM, -78°C Step2 BBr3 Addition >2.5 equiv, Dropwise Step1->Step2 Step3 Reaction Warm to RT, 3 hrs Step2->Step3 Step4 Quenching Ice Water, 0°C Step3->Step4 Step5 Extraction pH 3-4, EtOAc Wash Step4->Step5

Step-by-step experimental workflow for BBr3-mediated ether cleavage.

Protocol 2: Soft Nucleophilic Cleavage (Sodium Ethanethiolate)

When anhydrous or highly acidic conditions must be avoided, nucleophilic cleavage using a soft thiolate is an excellent orthogonal approach. According to Hard-Soft Acid-Base (HSAB) theory, the soft ethanethiolate (EtS⁻) nucleophile will selectively attack the soft benzylic carbon (SN2) rather than the harder aryl carbon (SNAr), cleanly breaking the alkyl-oxygen bond.

Experimental Procedure

Reagents: Substrate (1.0 eq), Sodium ethanethiolate (NaSEt, 3.0 eq), Anhydrous Dimethylformamide (DMF).

  • Reaction Setup: Dissolve the substrate in anhydrous DMF (0.2 M) under an N2 atmosphere at room temperature.

  • Reagent Addition: Add NaSEt in one portion. The solution may turn deep yellow/orange as the phenoxide is generated.

  • Heating: Heat the mixture to 80 °C for 4 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the SN2 displacement at the sterically hindered benzylic position.

  • Workup: Cool to room temperature and dilute with a 5-fold volume of water. Acidify the aqueous mixture to pH 3 using 1M HCl.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF. Dry over Na2SO4 and concentrate.

Comparative Data & Chemoselectivity Profiling

To assist in protocol selection, the following table summarizes the quantitative and qualitative metrics of the discussed cleavage methods based on standard laboratory validation.

ParameterProtocol 1: Lewis Acid (BBr3)Protocol 2: Nucleophilic (NaSEt)
Reagent Equivalents 3.0 eq3.0 eq
Solvent & Temp DCM, -78 °C to RTDMF, 80 °C
Reaction Time 3.5 Hours4.0 Hours
Primary Cleavage Site Alkyl C–O bond (Benzylic)Alkyl C–O bond (Benzylic)
Byproduct Generated 3-(bromomethyl)pyridine3-(ethylthiomethyl)pyridine
Functional Group Tolerance Poor for acetals/silyl ethersExcellent for acid-sensitive groups
Expected Yield (Phenol) 85% – 92%75% – 82%

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers European Journal of Organic Chemistry URL:[Link]

  • Cleavage Of Ethers With Acid Master Organic Chemistry URL:[Link]

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols The Journal of Organic Chemistry URL:[Link]

  • Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel ACS Catalysis URL:[Link]

Application

Suzuki-Miyaura cross-coupling reactions using 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling via C-F Bond Activation using 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Target Audience: Researchers, scientists, and drug development professionals. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling via C-F Bond Activation using 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS 1140039-71-9) is a highly functionalized, versatile small molecule scaffold[1] frequently utilized in the synthesis of kinase inhibitors and epigenetic modifiers. Traditionally, Suzuki-Miyaura cross-couplings require aryl bromides, iodides, or triflates. However, functionalizing the native carbon-fluorine (C-F) bond directly eliminates the need for pre-halogenation, significantly streamlining synthetic workflows.

The Challenge: The thermodynamic stability of the C-F bond presents a major hurdle. With a bond dissociation energy of ~126 kcal/mol, it is considerably more difficult to cleave than C-Cl or C-Br bonds, rendering aryl fluorides typically inert to standard transition-metal catalysis[2].

The Solution: The strategic positioning of the strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl fluoride. This electronic activation facilitates the oxidative addition of electron-rich metal catalysts into the C-F bond[3],[4]. While Palladium-catalyzed C-F activation has been demonstrated for highly fluorinated nitrobenzenes[3], Nickel-catalyzed cross-coupling methodologies have proven exceptionally robust for mono-fluoroarenes, enabling their utilization as viable electrophilic partners[5]. The use of specialized, electron-rich ligands (e.g., PCy3) is required to overcome the high activation barrier and stabilize the resulting metal-fluoride intermediate[2],[6].

Catalytic Cycle & Pathway Visualization

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle:

  • Oxidative Addition: The active Ni(0) species, stabilized by bulky, electron-donating phosphine ligands, inserts into the activated C-F bond of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

  • Transmetalation: The arylboronic acid, activated by a base (e.g., Cs₂CO₃), transfers its aryl group to the Ni(II) center. The formation of CsF is thermodynamically highly favorable due to its high lattice energy, providing a strong driving force.

  • Reductive Elimination: The biaryl product is released, and the Ni(0) catalyst is regenerated.

CatalyticCycle Ni0 Ni(0) / Ligand Active Catalyst OxAdd Oxidative Addition [Ni(II)(Ar)(F)L2] Ni0->OxAdd + 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (Ar-F) TransMet Transmetalation [Ni(II)(Ar)(Ar')L2] OxAdd->TransMet + Ar'-B(OH)2 + Base (Cs2CO3) RedElim Reductive Elimination Biaryl Product TransMet->RedElim - Base-F - B(OH)3 RedElim->Ni0 - Biaryl Product (Ar-Ar')

Figure 1: Catalytic cycle for Ni-catalyzed Suzuki-Miyaura cross-coupling via C-F bond activation.

Experimental Workflow & Self-Validating Protocol

Causality in Experimental Design
  • Catalyst Choice: Ni(COD)₂ is selected as the Ni(0) source because it readily undergoes ligand exchange. It is highly oxophilic; thus, rigorous exclusion of oxygen is mandatory.

  • Ligand Choice: Tricyclohexylphosphine (PCy₃) is highly electron-donating, making the Ni center nucleophilic enough to cleave the C-F bond, while its steric bulk facilitates the final reductive elimination.

  • Base Choice: Cs₂CO₃ provides the soft Cs⁺ cation, which stabilizes the transition state and acts as a fluoride scavenger, driving the reaction forward.

Self-Validating System
  • Visual Cue: The active Ni(0)/PCy₃ complex in dioxane is pale yellow/orange. Upon successful oxidative addition, the solution typically darkens to a deep red/brown. If the solution turns black with a fine precipitate, the catalyst has decomposed into "Nickel black" (usually due to oxygen ingress), and the reaction will fail.

  • Analytical Cue: Perform a quick ¹⁹F NMR of the crude mixture. The starting material exhibits a distinct fluorine signal (typically around -115 to -120 ppm). The complete disappearance of this peak confirms successful C-F activation.

Workflow Step1 1. Glovebox Setup Weigh Ni(COD)2, PCy3, Ar-F, Ar'-B(OH)2 Step2 2. Solvent Addition Add dry, degassed 1,4-Dioxane Step1->Step2 Step3 3. Thermal Activation Heat at 100°C for 16h under N2 Step2->Step3 Step4 4. Workup & Extraction Quench, filter, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the C-F activation Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Ni(COD)₂ (10 mol%, 0.05 mmol), PCy₃ (20 mol%, 0.10 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube with a Teflon screwcap.

  • Reaction: Remove the tube from the glovebox and stir the reaction mixture at 100 °C in a pre-heated oil bath for 16 hours. Monitor the color change (yellow to deep red).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to isolate the biaryl product.

Quantitative Data & Optimization

The following tables summarize the optimization of reaction conditions, demonstrating the necessity of the specific catalyst/ligand/base combination for successful C-F activation.

Table 1: Catalyst and Ligand Screening

EntryMetal Precursor (10 mol%)Ligand (20 mol%)Conversion (%)*Observation
1Pd(PPh₃)₄None< 5%Starting material recovered.
2Pd₂(dba)₃BrettPhos15%Trace product, mostly unreacted.
3Ni(COD)₂PPh₃20%Catalyst decomposition (black ppt).
4Ni(COD)₂IPr (NHC)65%Good conversion, some protodeboronation.
5 Ni(COD)₂ PCy₃ > 95% Clean conversion to biaryl product.

*Conversion determined by ¹⁹F NMR integration against an internal standard.

Table 2: Base and Solvent Screening (using Ni(COD)₂ / PCy₃)

EntryBase (2.0 equiv)SolventTemp (°C)Yield (%)**
1K₃PO₄Toluene10045%
2K₂CO₃DMF10010% (Catalyst poisoning)
3Cs₂CO₃THF8035% (Incomplete reaction)
4 Cs₂CO₃ 1,4-Dioxane 100 88%

**Isolated yield after column chromatography.

References

  • CymitQuimica. "3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine | 1140039-71-9: Versatile small molecule scaffold." Source: cymitquimica.com.
  • ResearchGate. "Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study." Source: nih.gov.
  • ResearchGate. "Suzuki–Miyaura reaction of C–F bonds in fluorographene (Citing Palladium-Catalyzed C-F Activation)." Source: researchgate.net.
  • ACS Publications. "Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines." Source: acs.org.
  • Smolecule. "Buy Nickel fluoroborate | 14708-14-6 (Detailing Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides)." Source: smolecule.com.
  • MDPI. "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." Source: mdpi.com.

Sources

Method

Formulation techniques for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine based drug candidates

Application Note: Advanced Formulation Strategies for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine-Based Drug Candidates Physicochemical Profiling & Mechanistic Rationale The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine-Based Drug Candidates

Physicochemical Profiling & Mechanistic Rationale

The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine serves as a highly versatile small-molecule scaffold, representative of many targeted therapies (e.g., kinase inhibitors) that feature a weakly basic pyridine core coupled with a lipophilic, electron-withdrawing moiety.

From a biopharmaceutical perspective, this structural profile presents a classic formulation challenge. The basic pyridine nitrogen (estimated pKa ~4.5–5.0) renders the molecule highly soluble in the acidic environment of the stomach (pH 1.2) due to protonation. However, upon transit into the neutral pH of the small intestine (pH 6.8), the compound reverts to its free-base form, leading to rapid precipitation. This pH-dependent solubility, combined with the high crystal lattice energy driven by planar pi-stacking of the aromatic rings, firmly categorizes these derivatives as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).

To overcome this "spring and parachute" dissolution failure, we must engineer formulations that bypass the crystalline lattice energy and maintain intestinal supersaturation. This guide details two field-proven methodologies: Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) .

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Material Science: To overcome the thermodynamic barrier of the crystal lattice, the API is kinetically trapped in a high-energy amorphous state. We select Hydroxypropyl methylcellulose acetate succinate (HPMCAS-M) as the polymeric carrier. HPMCAS is uniquely suited for weakly basic APIs; its enteric nature prevents premature drug release in the stomach, while its succinate groups provide specific hydrogen bonding to the pyridine nitrogen, inhibiting nucleation and maintaining supersaturation in the intestinal milieu 1. Spray drying is utilized to achieve the rapid solvent evaporation necessary to freeze the molecular dispersion before phase separation can occur 2.

Self-Validating Protocol: Spray Drying Workflow

  • Solution Preparation: Dissolve the API and HPMCAS-M in a 1:3 mass ratio using a binary solvent system of Dichloromethane/Methanol (8:2 v/v) to achieve a 5% w/v total solids concentration.

    • In-Process Control (Self-Validation): The solution must be assessed via laser scattering or visual inspection against a black/white background. Complete visual clarity is mandatory; any sub-visible undissolved API particulates will act as nucleation seeds, catastrophically compromising the stability of the final amorphous state.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Maintained strictly below the polymer's glass transition temperature, Tg​ , to prevent particle fusion).

    • Atomization Gas Flow: 400 L/h

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to reduce residual DCM/MeOH below ICH Q3C safety limits.

  • Solid-State Verification: Confirm the amorphous nature via Powder X-Ray Diffraction (PXRD) (ensuring a characteristic "amorphous halo" with no Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (verifying a single, unified Tg​ , which confirms molecular miscibility).

ASD_Workflow A API + Polymer (Solvent Dissolution) B Spray Drying (Rapid Evaporation) A->B Atomization C Amorphous Solid Dispersion (ASD) B->C Kinetic Trapping D GI Tract (Supersaturation) C->D Dissolution E Systemic Absorption D->E Permeation

Fig 1: ASD manufacturing and in vivo supersaturation pathway.

Strategy II: Lipid-Based Drug Delivery Systems (LBDDS)

Causality & Material Science: For highly lipophilic molecules where ASDs may suffer from poor shelf-life stability, LBDDS—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—offer an elegant alternative. By pre-dissolving the API in an isotropic mixture of oils and surfactants, we bypass the solid-to-liquid dissolution step entirely 3. Upon contact with aqueous gastrointestinal fluids, the system spontaneously forms a microemulsion. The inclusion of digestible lipids recruits pancreatic lipases, forming mixed micelles that enhance enterocyte uptake and promote lymphatic transport, thereby mitigating potential hepatic first-pass metabolism 4.

Self-Validating Protocol: SMEDDS Formulation

  • Vehicle Preparation: In a glass vial, combine Capmul MCM (medium-chain mono/diglycerides, 30% w/w), Kolliphor EL (polyoxyl 35 castor oil, 50% w/w), and Transcutol HP (diethylene glycol monoethyl ether, 20% w/w). Stir magnetically at 40°C until a homogenous, isotropic liquid is formed.

  • API Loading: Add 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine at a concentration of 40 mg/g of the lipid vehicle. Stir at 40°C for 2 hours to facilitate complete solvation.

  • Equilibrium & Self-Validation: Allow the formulation to equilibrate at ambient temperature (25°C) for 48 hours.

    • In-Process Control (Self-Validation): Subject the mixture to centrifugation at 10,000 rpm for 15 minutes. The absolute absence of a macroscopic pellet or microscopic birefringence (under polarized light) confirms the API is stably solubilized below its thermodynamic saturation point.

  • Aqueous Dispersion Testing: Dilute 1 mL of the SMEDDS into 250 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under gentle agitation (50 rpm). Evaluate the resulting microemulsion via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a Z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.2.

SMEDDS_Workflow A API + Lipid/Surfactant (Isotropic Mixture) B Aqueous Dispersion (Stomach/Intestine) A->B Mild Agitation C Microemulsion (Droplets < 50nm) B->C Self-Emulsification D Lipolysis & Mixed Micelles C->D Pancreatic Lipase E Enterocyte Uptake D->E Absorption

Fig 2: SMEDDS dispersion, digestion, and absorption cascade.

Comparative Quantitative Data

The following table summarizes the anticipated biopharmaceutical enhancements when formulating the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine scaffold using the engineered systems compared to the unformulated crystalline baseline.

Formulation StrategyApparent Solubility in SIF (µg/mL)Fold-EnhancementPhysical Stability (6 mo, 40°C/75% RH)Droplet/Particle Size in SIF
Crystalline API (Free Base) < 2.51.0xStable (Crystalline)N/A (Macroscopic precipitate)
HPMCAS-M ASD (1:3 ratio) ~ 185.074xStable (Single Tg​ , No Bragg peaks)Colloidal species (~150 nm)
SMEDDS (Capmul/Kolliphor) > 40,000 (Pre-dissolved)> 16,000xStable (No precipitation)Microemulsion (Z-avg: 32 nm)

Note: ASD solubility reflects the maximum supersaturated concentration achieved before the onset of liquid-liquid phase separation (LLPS), whereas SMEDDS solubility reflects the loading capacity of the lipid vehicle.

References

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing str
  • Lipid-Based Drug Delivery Systems.
  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry (ACS).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Low Aqueous Solubility of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Introduction Welcome to the technical support guide for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. This molecule, with its unique assembly of a basic pyridine head, a rigid phenoxy-nitro core, and a fluoro-substituent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. This molecule, with its unique assembly of a basic pyridine head, a rigid phenoxy-nitro core, and a fluoro-substituent, presents a significant challenge for researchers: extremely low solubility in aqueous buffers. This limitation can hinder progress in a wide range of applications, from cell-based assays to pharmacokinetic studies.

This guide is designed for researchers, scientists, and drug development professionals. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions. We will move from fundamental principles to advanced, actionable strategies to help you achieve your desired experimental concentrations.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the most common initial questions regarding the solubility of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

Q1: I've added my compound to a standard phosphate-buffered saline (PBS) solution, and it won't dissolve. Why is this happening?

A: The insolubility of this compound in neutral aqueous solutions like PBS is expected due to its molecular structure. The large, planar, and hydrophobic phenoxy-nitro-fluoro portion of the molecule dominates its physicochemical properties. In water, a highly polar solvent with strong hydrogen-bonding networks, hydrophobic molecules are repelled and tend to aggregate to minimize their contact with water, leading to precipitation.

Q2: What specific parts of the molecule are causing this poor solubility?

A: Let's break down the structure:

  • Pyridine Ring: This nitrogen-containing heterocycle provides the molecule with a basic character. While many pyridine-containing molecules are used in pharmaceuticals, the ring itself is still aromatic and contributes to the overall hydrophobicity.[1][2]

  • Phenoxy-methyl Ether Linkage: This entire group is non-polar and significantly increases the lipophilicity (oil-loving nature) of the compound.

  • Fluoro and Nitro Groups: These electron-withdrawing groups attached to the phenyl ring further increase the compound's hydrophobicity and contribute to a stable crystal lattice structure, which requires significant energy to break apart for dissolution.

Q3: I see the molecule has a nitrogen atom in the pyridine ring. Can't this be used to my advantage?

A: Absolutely. This is the most critical insight for overcoming the solubility issue. The lone pair of electrons on the pyridine nitrogen can accept a proton (H+), making it a weak base.[2] The pKa of unsubstituted pyridine is approximately 5.2. While the exact pKa of your compound is not published, the electron-withdrawing effects of the rest of the molecule will likely lower this value. When the pyridine nitrogen is protonated (at a pH below its pKa), the molecule acquires a positive charge, forming a pyridinium salt. This salt is an ion and will be significantly more soluble in polar solvents like water than its neutral counterpart. This principle is the foundation of our first and most important troubleshooting step.

Section 2: Initial Troubleshooting - A Step-by-Step Guide

Before resorting to complex formulations, simple adjustments to your buffer system should always be the first line of attack.

Troubleshooting Guide 1: pH Adjustment

The most effective initial strategy is to leverage the basicity of the pyridine ring by lowering the pH of your aqueous buffer.

Protocol 2.1: pH-Dependent Solubility Screening

This experiment will allow you to determine the optimal pH for dissolving your compound.

Objective: To identify the pH at which 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine becomes sufficiently soluble for your experimental needs.

Materials:

  • 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine solid

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 50 mM concentration.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Vortex mixer and/or sonicator.

  • Microcentrifuge.

  • HPLC-UV system for quantification (see Section 4).

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of each buffer in separate microcentrifuge tubes. This ensures you are measuring the saturation solubility.

  • Equilibrate: Tightly cap the tubes and vortex vigorously for 2 minutes. Place on a rotator or shaker at room temperature for 24 hours to allow the solution to reach equilibrium. A sonicator can be used in short bursts to aid initial dispersion.

  • Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved material.

  • Sample and Dilute: Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet. Dilute this sample into a suitable mobile phase for HPLC analysis.

  • Quantify: Analyze the diluted samples using a validated HPLC-UV method (see Protocol 4.1) to determine the concentration of the dissolved compound.

  • Plot the Data: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Experimental Workflow: pH Screening

G cluster_prep Preparation cluster_process Processing & Analysis cluster_result Result start Add excess compound to buffers (pH 3-8) equilibrate Equilibrate for 24h (Vortex/Rotate) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Collect & dilute supernatant centrifuge->sample analyze Quantify concentration via HPLC-UV sample->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for determining pH-dependent solubility.

Troubleshooting Guide 2: Co-solvent Systems

If pH adjustment alone is insufficient or if your experiment cannot tolerate a low pH, the next step is to use a water-miscible organic co-solvent.

Q: How do co-solvents work, and which one should I choose?

A: Co-solvents increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system.[3][4] This lessens the "unfavorable" interaction between the compound and the solvent. The choice of co-solvent depends on the tolerance of your experimental system (e.g., cell culture) and the required concentration. Dimethyl sulfoxide (DMSO) is a powerful and common choice for preparing high-concentration stock solutions.

Table 1: Common Co-solvents for Biological Experiments
Co-solventTypical Stock Conc.Max Assay Conc. (General)Notes
DMSO 10-50 mM< 0.5% (v/v)Highly effective but can be toxic to cells at higher concentrations.
Ethanol 5-20 mM< 1% (v/v)Less toxic than DMSO but also generally less effective as a solvent.
PEG 400 1-10 mM< 5% (v/v)Polyethylene glycol 400 is often used in in-vivo formulations.
Propylene Glycol 1-10 mM< 2% (v/v)Another common vehicle for drug delivery.
Protocol 2.2: Preparing a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of the compound in a co-solvent, which can then be diluted into the final aqueous buffer.

Procedure:

  • Select Co-solvent: Choose a co-solvent from Table 1, with DMSO being the most common starting point.

  • Weigh Compound: Accurately weigh a precise amount of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine into a glass vial.

  • Add Co-solvent: Add the calculated volume of the co-solvent to achieve your desired stock concentration (e.g., 20 mM).

  • Dissolve: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming (30-40°C) may be applied, but monitor for any signs of degradation.[5]

  • Dilution into Aqueous Buffer: Perform a serial dilution of this stock solution into your final experimental buffer. Crucially, add the stock solution to the buffer (and not the other way around) while vortexing to minimize immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, a lower final concentration or a different solubilization strategy may be needed.

Decision Tree: Initial Solubilization Strategy

G start Goal: Dissolve Compound in Aqueous Buffer ph_adjust Is a low pH (<6) tolerable for the assay? start->ph_adjust ph_screen Perform pH Solubility Screen (Protocol 2.1) ph_adjust->ph_screen Yes cosolvent Use Co-solvent Strategy (Protocol 2.2) ph_adjust->cosolvent No yes_path Yes ph_success Success: Use acidified buffer ph_screen->ph_success ph_fail Still insufficient solubility? ph_screen->ph_fail no_path No stock Prepare concentrated stock in DMSO or Ethanol cosolvent->stock dilute Dilute stock into neutral aqueous buffer stock->dilute cosolvent_success Success: Final assay contains <0.5% co-solvent dilute->cosolvent_success ph_fail->cosolvent Combine pH and Co-solvent or try Advanced Methods

Caption: Decision tree for selecting an initial solubilization strategy.

Section 3: Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient, or if your experiment has very strict limitations on pH and organic solvents, more advanced formulation techniques may be required.

Q: My assay is extremely sensitive to organic solvents. What are my options?

A: In this case, we can use excipients that encapsulate the drug molecule on a microscopic level. The two most common approaches are using cyclodextrins or surfactants.

Advanced Technique 1: Cyclodextrin-Mediated Solubilization

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. Your poorly soluble compound can become trapped as a "guest" inside this "host" cavity, forming an inclusion complex that is soluble in water.[5][6]

Table 2: Commonly Used Cyclodextrins
CyclodextrinCavity SizeNotes
α-Cyclodextrin SmallLess commonly used for drug solubilization.
β-Cyclodextrin (β-CD) MediumLow aqueous solubility itself can be a limitation.
γ-Cyclodextrin LargeMore soluble than β-CD.
HP-β-CD Medium(2-Hydroxypropyl)-β-cyclodextrin. High aqueous solubility and low toxicity make it the most common choice.
Protocol 3.1: Screening with HP-β-CD

Objective: To determine if HP-β-CD can effectively increase the solubility of the compound.

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of solid 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine to each solution.

  • Equilibrate: Follow the same equilibration and centrifugation steps as in Protocol 2.1.

  • Quantify: Analyze the supernatant from each sample by HPLC-UV to determine the compound's solubility at each HP-β-CD concentration.

  • Analyze Results: A significant increase in solubility with increasing HP-β-CD concentration indicates successful complexation.

Advanced Technique 2: Surfactant-Mediated (Micellar) Solubilization

Surfactants are molecules with a polar head and a non-polar tail. In water, above a certain concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the water. Your compound can partition into this hydrophobic core, resulting in a soluble formulation.[3]

Common non-ionic surfactants for this purpose include Tween® 80 and Poloxamer 188 . A screening process similar to Protocol 3.1 can be employed, using various concentrations of the surfactant in your buffer.

Section 4: The Importance of Verification - A Quantitative Approach

Q: My solution looks clear. Is that enough to confirm it's dissolved?

A: Not necessarily. A solution can contain a very fine, colloidal suspension of your compound that is invisible to the naked eye but is not truly dissolved. This can lead to highly variable and erroneous results in your experiments. Therefore, it is essential to quantify the concentration in your final, filtered solution.

Protocol 4.1: General Method for Quantification by Reverse-Phase HPLC-UV

This protocol provides a starting point for developing a robust analytical method to measure the concentration of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

Instrumentation and Columns:

  • System: Standard HPLC with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid ensures the pyridine nitrogen is protonated for good peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The nitro-aromatic structure should have strong absorbance. Scan from 220-400 nm on a photodiode array (PDA) detector to find the absorbance maximum (λmax), likely around 260-320 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of your compound in the mobile phase.

  • Prepare Sample: Take your final experimental solution (after using one of the solubilization methods above) and filter it through a 0.22 µm syringe filter (e.g., PTFE for solutions with organic solvent) to remove any particulate matter.

  • Analyze: Inject the standards and the sample onto the HPLC system.

  • Calculate Concentration: Integrate the peak area for your compound and determine the concentration in your sample by comparing it to the calibration curve. This is your verified, true soluble concentration.[7][8][9]

Section 5: Summary and Recommended Workflow

Overcoming the solubility challenges of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine requires a systematic and logical approach. The following diagram summarizes the recommended workflow from initial assessment to final verification.

G cluster_initial Initial Strategies cluster_advanced Advanced Strategies start Start: Undissolved Compound ph_adjust Strategy 1: pH Adjustment (Protocol 2.1) start->ph_adjust cosolvent Strategy 2: Co-solvents (Protocol 2.2) ph_adjust->cosolvent Insufficient? verify Verification: Quantify with HPLC-UV (Protocol 4.1) ph_adjust->verify cyclodextrin Strategy 3: Cyclodextrins (Protocol 3.1) cosolvent->cyclodextrin Solvent intolerant? cosolvent->verify surfactant Strategy 4: Surfactants cyclodextrin->surfactant Ineffective? cyclodextrin->verify surfactant->verify finish End: Soluble & Verified Solution verify->finish

Caption: Comprehensive troubleshooting workflow for solubilization.

By following these steps, you can develop a robust and reproducible method for preparing solutions of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, ensuring the accuracy and reliability of your downstream experiments.

References

  • Jadhav, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • Prajapati, R., & Wadher, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Moradiya, M., & Parikh, J. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents (CA2815321C).
  • Al-khedairy, E. B. H. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link]

  • Daina, A., & Zoete, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • Guchhait, S. K., & Hura, N. (2020). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • Tobiczyk, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals: Journal of Research in Pharmaceutical Science. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating NMR Spectral Overlap in 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapping peaks in the NMR spectra of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine and related substituted aromatic compounds. Here, we provide in-depth troubleshooting strategies and practical, step-by-step protocols to help you achieve clear, interpretable spectra for accurate structural elucidation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: My ¹H NMR spectrum of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine shows significant peak overlap in the aromatic region. How can I resolve these signals?

Answer:

Overlapping signals in the aromatic region of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine are common due to the presence of two substituted aromatic rings with protons in similar chemical environments. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electronic effects of the pyridine ring, can lead to complex and poorly dispersed spectra. To address this, a multi-faceted approach involving solvent changes, temperature variation, and two-dimensional (2D) NMR techniques is highly effective.

Troubleshooting Workflow: Resolving Aromatic Signal Overlap

G cluster_start Initial Observation cluster_methods Resolution Strategies cluster_solvent_details Solvent Selection cluster_temp_details Temperature Adjustment cluster_2d_details 2D NMR Experiments cluster_outcome Desired Outcome start Overlapping Aromatic Signals in ¹H NMR solvent Change NMR Solvent start->solvent Induces differential shifts temp Vary Temperature start->temp Alters conformation/solvation two_d 2D NMR Spectroscopy start->two_d Spreads signals into 2nd dimension benzene Benzene-d₆ solvent->benzene acetone Acetone-d₆ solvent->acetone dmso DMSO-d₆ solvent->dmso increase_t Increase Temperature temp->increase_t decrease_t Decrease Temperature temp->decrease_t cosy COSY two_d->cosy hsqc HSQC two_d->hsqc resolved Resolved Signals & Accurate Assignment benzene->resolved acetone->resolved dmso->resolved increase_t->resolved decrease_t->resolved cosy->resolved hsqc->resolved

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

In-Depth Explanation and Protocols:

1. Strategic Solvent Selection:

The chemical shift of protons is sensitive to the surrounding solvent environment.[1][2][3] Aromatic solvents like benzene-d₆ can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), which can effectively separate overlapping signals.[2] This phenomenon arises from the formation of a weak complex between the solute and the aromatic solvent, leading to differential shielding or deshielding of protons based on their orientation relative to the solvent's ring current.[1]

  • Protocol for Solvent Change:

    • Prepare a sample of your compound in a standard solvent like CDCl₃ and acquire a ¹H NMR spectrum.

    • Prepare a second sample of the same concentration in an aromatic solvent such as benzene-d₆.

    • Acquire a ¹H NMR spectrum of the second sample under identical experimental conditions.

    • Compare the two spectra to identify changes in chemical shifts and resolution of overlapping signals.[2]

Solvent Typical Effect on Aromatic Protons Considerations
CDCl₃ Standard, often used as a reference.May not provide sufficient dispersion for complex aromatics.
Benzene-d₆ Can induce significant upfield or downfield shifts, improving resolution.[2]The magnitude and direction of the shift depend on the specific proton's environment.
Acetone-d₆ A more polar aprotic solvent that can alter hydrogen bonding and solute-solvent interactions.Useful for compounds with polar functional groups.
DMSO-d₆ A highly polar aprotic solvent, effective at disrupting intermolecular interactions.Can be particularly useful for resolving exchangeable protons.[4]

2. Leveraging Temperature Effects:

Altering the temperature of the NMR experiment can influence the chemical shifts of protons.[4][5] This is because temperature changes can affect molecular conformations, the degree of intermolecular hydrogen bonding, and solute-solvent interactions.[4] For 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine, varying the temperature may alter the rotational dynamics around the ether linkage, leading to changes in the chemical environments of the aromatic protons and improved resolution.

  • Protocol for Variable Temperature (VT) NMR:

    • Begin by acquiring a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

    • Incrementally increase the temperature (e.g., in 10 °C steps) and acquire a spectrum at each step until you observe improved resolution or reach the solvent's boiling point.[6][7]

    • If increasing the temperature does not resolve the signals, try decreasing the temperature in a similar manner.[8]

    • Analyze the series of spectra to identify the optimal temperature for signal dispersion.

3. Employing 2D NMR Spectroscopy:

When 1D methods are insufficient, 2D NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the information across two frequency dimensions.[9][10][11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J) coupled to each other, typically through two or three bonds.[9][11] This is invaluable for tracing out the connectivity within each aromatic ring. A COSY spectrum will show cross-peaks between coupled protons, allowing you to distinguish between the pyridine and the nitrophenyl spin systems even if their 1D signals overlap.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached.[9][13][14] Since ¹³C spectra generally have much greater chemical shift dispersion than ¹H spectra, HSQC can effectively resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[10][12][15]

  • Protocol for Basic 2D NMR Analysis:

    • Acquire a high-quality ¹H NMR spectrum.

    • Run a standard COSY experiment to establish proton-proton connectivities.

    • Acquire an HSQC spectrum to correlate each proton with its directly bonded carbon.

    • Analyze the cross-peaks in the 2D spectra to assign the protons and carbons of each aromatic ring.

Question 2: The methylene bridge protons in my ¹H NMR spectrum appear as a singlet, but I expect a more complex multiplet. What could be the reason for this?

Answer:

The methylene bridge protons in 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine are diastereotopic, meaning they are in chemically non-equivalent environments. This is due to the lack of a plane of symmetry that bisects the methylene group. Therefore, they should ideally appear as a pair of doublets (an AX system) due to geminal coupling. However, if their chemical shifts are very similar (i.e., they are nearly isochronous), they may appear as a singlet, especially at lower magnetic field strengths.

Troubleshooting Workflow: Resolving Methylene Proton Signals

G cluster_start Initial Observation cluster_methods Resolution Strategies cluster_outcome Desired Outcome start Methylene Protons Appear as a Singlet higher_field Increase Magnetic Field Strength start->higher_field Increases chemical shift dispersion solvent_change Change Solvent start->solvent_change Alters local magnetic environment resolved Resolved Multiplet (e.g., AB quartet) higher_field->resolved solvent_change->resolved

Caption: Workflow for resolving seemingly simple methylene proton signals.

In-Depth Explanation and Protocols:

1. Increasing Magnetic Field Strength:

The chemical shift difference (in Hz) between two signals increases with the strength of the external magnetic field. Therefore, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) can often resolve signals that are accidentally isochronous at lower fields.

  • Protocol:

    • If available, re-run the ¹H NMR spectrum on a spectrometer with a higher magnetic field strength.

    • Compare the spectra to see if the singlet resolves into a more complex multiplet.

2. Solvent Effects:

As discussed previously, changing the solvent can alter the chemical shifts of protons. This can be particularly effective for resolving diastereotopic protons by changing their local magnetic environments.

  • Protocol:

    • Acquire the ¹H NMR spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.

    • Observe any changes in the multiplicity of the methylene proton signal.

Question 3: How can I definitively assign the protons on the 4-fluoro-2-nitrophenoxy ring versus those on the pyridine ring?

Answer:

Definitive assignment requires a combination of 1D and 2D NMR techniques. The chemical shifts and coupling patterns provide initial clues, but for unambiguous assignment, correlation experiments are essential.

1. Chemical Shift and Coupling Constant Analysis:

  • Pyridine Protons: The protons on the pyridine ring will typically exhibit chemical shifts and coupling constants characteristic of substituted pyridines.[16] The proton at position 2 of the pyridine ring is often the most downfield due to its proximity to the nitrogen atom.

  • 4-Fluoro-2-nitrophenoxy Protons: The protons on this ring are influenced by the strong electron-withdrawing nitro group and the fluorine atom. The proton ortho to the nitro group will be significantly downfield. Fluorine coupling (¹H-¹⁹F) will also be observed for the protons on this ring, providing a key diagnostic feature.

2. 2D NMR for Unambiguous Assignment:

  • COSY: As mentioned before, COSY will establish the connectivity within each ring system. You should see a set of correlations for the pyridine protons and a separate set for the 4-fluoro-2-nitrophenoxy protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, you should observe a correlation between the methylene bridge protons and the carbons of both the pyridine and the phenoxy rings to which they are attached, confirming the overall structure.

  • ¹⁹F-¹H HSQC (or HMBC): If available, a ¹⁹F-¹H correlation experiment can definitively identify the protons on the fluorine-containing ring.

  • Protocol for Full Assignment:

    • Acquire high-quality 1D ¹H and ¹³C spectra.

    • Run a COSY experiment to identify the separate spin systems of the two aromatic rings.

    • Run an HSQC experiment to assign the protons to their directly attached carbons.

    • Run an HMBC experiment to confirm the connectivity between the methylene bridge and the two aromatic rings.

    • Analyze the coupling patterns, paying close attention to any ¹H-¹⁹F couplings, to further solidify the assignments.

By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the challenges of spectral overlap and achieve a complete and accurate structural elucidation of 3-((4-fluoro-2-nitrophenoxy)methyl)pyridine.

References

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  • Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance (1969), 1(1), 1-5.
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  • Case, D. A. (2007). Chemical shifts in biomolecules. Current Opinion in Structural Biology, 17(5), 625-630.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Gong, B., & Gellman, S. H. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry, 66(16), 5543-5546.
  • Cierpicki, T., & Bushweller, J. H. (2004). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of the American Chemical Society, 126(50), 16259-16266.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(6), 1301-1306.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

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  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]

  • Lin, M., & Frydman, L. (2020). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. The Journal of Physical Chemistry Letters, 11(10), 3949-3954.
  • Stebbins, J. F. (2018). Chapter 9: NMR at High Temperature. In Modern Methods in Solid-state NMR: A Practitioner's Guide (pp. 291-325). The Royal Society of Chemistry.
  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1637-1645.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(8), 1923-1932.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Chegg. (2026, March 26). Solved The following is an HNMR spectra from | Chegg.com. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Marion, D., Kay, L. E., Sparks, S. W., Torchia, D. A., & Bax, A. (1989). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Journal of the American Chemical Society, 111(4), 1515-1517.
  • Weizmann Institute of Science. (n.d.). Relaxation-Assisted Separation of Overlapping Patterns in Ultra-Wideline NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor crystallization of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Target Compound: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Part 1: Mechanistic Overview of Crystallization Failures 3-((4-Fluoro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Part 1: Mechanistic Overview of Crystallization Failures

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a versatile pharmaceutical intermediate. Structurally, it features a flexible methyleneoxy (ether) linkage bridging a basic pyridine ring and a polar, electron-deficient fluoronitrobenzene moiety. This structural flexibility kinetically hinders rapid integration into a rigid crystal lattice[1].

Consequently, the primary failure mode during its isolation is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. When supersaturation is generated too rapidly, the system crosses into a miscibility gap (binodal curve) before it can cross the solubility curve[3]. Instead of nucleating as a solid, the solution demixes into a solute-rich oil phase and a solute-lean solvent phase[4]. This guide provides field-proven, thermodynamically grounded strategies to enforce crystalline nucleation over phase demixing.

Part 2: Troubleshooting Q&A

Q1: Why does my product crash out as a dense oil instead of a filterable solid during cooling or anti-solvent addition? A1: This is a classic manifestation of LLPS. Oiling out occurs when the melting point of the solid is lower than the solution's temperature at the specific point of supersaturation[2]. Because the flexible bonds in 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine delay lattice formation, high supersaturation forces the system to separate into two liquid phases[1]. The solute-rich droplets are highly concentrated but lack the structural order required to form a solid[3].

Q2: The oiled-out droplets eventually solidified, but HPLC/NMR shows high levels of impurities (e.g., residual 3-pyridinylmethanol). Why did the crystallization fail to purge them? A2: Solute molecules in the product-rich oil droplets arrange randomly and exhibit high mobility, making these droplets an excellent solvent for structurally similar impurities[1]. When this oil spontaneously solidifies—often forming an amorphous glass or a kinetically trapped metastable polymorph—the impurities are permanently locked inside the matrix[2]. To achieve high purity, you must bypass the LLPS intermediate state entirely and drive a direct solid-liquid phase transition[3].

Q3: How do I rescue a batch that has already oiled out into a sticky gum? A3: Do not attempt to filter a gum; it will blind the filter frit and result in severe yield loss. Instead, return the mixture to the heat source to redissolve the oil into a single homogeneous liquid phase[2]. Add a small volume (5–10%) of your "good" solvent to reduce the overall concentration, which shifts your operating trajectory away from the LLPS miscibility gap[5]. Cool the system at a much slower rate and introduce seed crystals before reaching the cloud point[1].

Q4: How can I ensure I am isolating the thermodynamically stable polymorph? A4: According to Ostwald's rule of stages, crystallization often proceeds via the least stable metastable polymorph first due to kinetic favorability[6]. For pharmaceutical intermediates, isolating the stable polymorph is critical for consistent solubility, stability, and downstream processing[7]. To ensure the stable form is isolated, implement a slurry maturation (Ostwald ripening) step: hold the suspension isothermally to allow the highly soluble metastable crystals to dissolve and reprecipitate onto the growing stable crystals[8].

Part 3: Visualizations of Phase Dynamics & Workflows

PhaseDiagram Start Single Liquid Phase (High Temp / Low Conc) Cooling Cooling / Antisolvent Addition Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ LLPS Miscibility Gap (LLPS) 'Oiling Out' MSZ->LLPS Fast Cooling / High Supersaturation Cryst Crystal Nucleation & Growth MSZ->Cryst Seeding / Slow Cooling LLPS->MSZ Reheat & Add Solvent Impure Amorphous / Impure Gum LLPS->Impure Spontaneous Solidification Pure High-Purity Crystals Cryst->Pure Controlled Growth

Thermodynamic pathways of crystallization versus Liquid-Liquid Phase Separation (LLPS).

Troubleshooting Obs Observation: Oiling Out Step1 Step 1: Reheat to Single Phase Obs->Step1 Step2 Step 2: Add 5-10% Good Solvent Step1->Step2 Step3 Step 3: Cool Slowly (0.1 °C/min) Step2->Step3 Decision Cloud Point Reached? Step3->Decision Decision->Step3 No Seed Step 4: Add Seed Crystals Decision->Seed Yes (Clear to Cloudy) Age Step 5: Isothermal Aging (2-4h) Seed->Age Isolate Filter & Wash Age->Isolate

Step-by-step rescue workflow for batches exhibiting oiling out during crystallization.

Part 4: Quantitative Data & Solvent Selection

To prevent LLPS, the solvent system must balance the solubility of the polar pyridine/nitro groups and the hydrophobic aromatic rings.

Solvent SystemRoleLLPS RiskRecommended Action & Causality
EtOAc / Heptane Good / Anti-solventHigh Reverse addition (add solution to heptane) or seed at 40 °C. Rapid heptane addition spikes supersaturation, crossing the binodal curve.
Isopropanol / Water H-bonding / Anti-solventModerate Keep water < 30% v/v until nucleation occurs. Water forces the hydrophobic ether linkage to collapse, inducing oiling out.
Toluene Single Solvent (Cooling)Low Cool slowly (0.1 °C/min). Excellent for purging polar impurities (e.g., 3-pyridinylmethanol) which remain soluble in the cold mother liquor.

Part 5: Standard Operating Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

This self-validating protocol ensures the system remains within the metastable zone, preventing the formation of a secondary liquid phase.

  • Dissolution: Dissolve crude 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in Ethyl Acetate (3 volumes) at 60 °C until a clear, single liquid phase is achieved.

  • Clarification: Polish filter the hot solution to remove foreign particulates that could induce uncontrolled, premature nucleation.

  • Anti-Solvent Titration: Slowly add Heptane (1 volume) at 60 °C over 15 minutes. The solution must remain clear. Self-Validation Check: If the solution turns cloudy here, you have crossed the solubility limit too early; add 0.2 vols of EtOAc to clear it.

  • Seeding: Cool the reactor to 45 °C. Add 1% w/w of pure 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine seed crystals.

  • Aging: Hold isothermally at 45 °C for 2 hours. This allows the seed crystals to consume the supersaturation, widening the gap between the operating trajectory and the LLPS boundary[1].

  • Final Anti-Solvent Addition: Add the remaining Heptane (4 volumes) over 4 hours using a linear dosing profile.

  • Cooling & Isolation: Cool to 5 °C at 0.1 °C/min. Filter, wash with cold Heptane, and dry under vacuum.

Protocol B: Slurry Maturation for Polymorph Control

Use this protocol if the isolated solid is a metastable polymorph or exhibits poor filtration characteristics (e.g., fine needles instead of blocky prisms).

  • Suspension: Suspend the kinetically trapped/metastable solid in a 1:1 mixture of Isopropanol and Heptane (5 volumes total).

  • Thermal Cycling: Heat the slurry to 50 °C and hold for 4 hours. Mechanism: The higher solubility of the metastable form drives it into solution, while the stable form nucleates and grows (Ostwald ripening)[8].

  • Cooling: Cool the slurry back to 20 °C over 2 hours.

  • Verification: Pull a slurry sample and analyze via XRPD or Raman spectroscopy to confirm complete conversion to the thermodynamically stable polymorph[7].

  • Isolation: Filter the ripened crystals. The resulting filter cake will exhibit significantly lower compressibility and faster filtration times.

Part 6: References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts. 2

  • University of York. "Problems with Recrystallisations - Chemistry Teaching Labs". University of York. 5

  • Fiveable. "12.3 Polymorphism and its importance in pharmaceutical industry". Fiveable. 6

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo. 1

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo. 4

  • PharmaCores. "Why Polymorphism is Key in Drug Development!". PharmaCores. 7

  • ACS Publications. "Polymorphism in Processes of Crystallization in Solution: A Practical Review". Organic Process Research & Development. 8

  • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". Crystal Growth & Design. 3

Sources

Reference Data & Comparative Studies

Validation

Advanced Benchmarking Guide: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Derivatives vs. Standard c-Met Inhibitors

The 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (FNPMP) core (CAS: 1140039-71-9) has recently gained traction as a versatile, high-potential structural scaffold in the development of targeted kinase inhibitors[1]. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (FNPMP) core (CAS: 1140039-71-9) has recently gained traction as a versatile, high-potential structural scaffold in the development of targeted kinase inhibitors[1]. In the landscape of precision oncology, optimizing hinge-binding scaffolds to overcome acquired resistance in receptor tyrosine kinases—specifically the Mesenchymal-Epithelial Transition factor (c-Met)—is a critical objective.

This guide provides a rigorous, objective benchmarking framework, comparing optimized FNPMP derivatives against standard-of-care c-Met inhibitors such as Capmatinib (INC280) and Crizotinib.

Mechanistic Rationale: The FNPMP Scaffold

As an application scientist, it is crucial to understand why a chemical scaffold behaves the way it does before designing the assay cascade. The FNPMP core offers distinct physicochemical advantages for ATP-competitive kinase inhibition:

  • The Pyridine Ring (Hinge Binder): The pyridine nitrogen acts as a canonical hydrogen-bond acceptor. In the c-Met kinase domain, this nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide of Met1160 at the hinge region.

  • The Fluoro-Nitrophenoxy Moiety (Selectivity & ADME):

    • Metabolic Shielding: The fluorine atom at the para-position blocks primary sites of CYP3A4-mediated aromatic oxidation, significantly extending the compound's half-life compared to unfluorinated analogs.

    • Electronic Tuning: The ortho-nitro group acts as a powerful electron-withdrawing group (EWG). This pulls electron density away from the ether oxygen, subtly modulating the conformational preference of the molecule to perfectly occupy the hydrophobic selectivity pocket of c-Met, a region often mutated in resistant tumor variants.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Adaptors GAB1 / Grb2 cMet->Adaptors Phosphorylates FNPMP FNPMP Derivatives & Capmatinib FNPMP->cMet Inhibits (ATP-competitive) PI3K PI3K / AKT Pathway Adaptors->PI3K MAPK RAS / MAPK Pathway Adaptors->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: c-Met signaling pathway illustrating the intervention point of FNPMP derivatives and Capmatinib.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, benchmarking must utilize orthogonal assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency and In-Cell Westerns for cellular target engagement.

Protocol A: Biochemical c-Met Kinase Assay (TR-FRET)

Causality & Choice of Assay: Nitro-aromatic compounds (like FNPMP) frequently exhibit auto-fluorescence or color quenching, which leads to false positives/negatives in standard colorimetric or prompt-fluorescence assays. TR-FRET circumvents this via a time-delayed, ratiometric readout (615 nm / 665 nm) that mathematically cancels out compound-specific optical interference[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of recombinant c-Met kinase domain (amino acids 956-1390) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[2].

  • Compound Dilution: Serially dilute FNPMP derivatives, Capmatinib, and Crizotinib in 100% DMSO (10-point, 3-fold dilution). Transfer to a 384-well low-volume white microplate, ensuring final DMSO concentration remains 1%[2].

  • Enzyme Incubation: Add 5 µL of the 2X c-Met enzyme solution to the compound wells. Incubate at room temperature for 15 minutes to allow for binding equilibration. Include "No Enzyme" (negative) and "Vehicle" (positive) controls to establish the assay window (Z'-factor > 0.6 required for validation).

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing ULight™-poly GT (biotinylated peptide) and ATP (at the predetermined Km​ for c-Met)[2].

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phosphotyrosine antibody[2].

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (In-Cell Western for p-c-Met)

Causality & Choice of Assay: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. In-Cell Western provides a high-throughput, quantitative measurement of intracellular c-Met phosphorylation (p-c-Met Y1234/1235) in relevant human cancer cell lines (e.g., SNU-5 gastric carcinoma cells, which are highly c-Met dependent)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed SNU-5 cells in 96-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of the inhibitors for 2 hours.

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-p-c-Met (Y1234/1235) and Mouse anti-Total c-Met (for normalization).

  • Secondary Antibody & Imaging: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour. Wash and image on a near-infrared imaging system. Calculate EC 50​ based on the ratio of p-c-Met to Total c-Met.

Workflow Syn FNPMP Library Synthesis TRFRET Biochemical Assay (TR-FRET c-Met) Syn->TRFRET ICW Cellular Assay (p-c-Met In-Cell Western) TRFRET->ICW ADME ADME Profiling (HLM, Caco-2) ICW->ADME Lead Lead Selection & In Vivo Efficacy ADME->Lead

Caption: The standardized screening cascade for benchmarking FNPMP kinase inhibitors.

Data Presentation: Comparative Performance

The following tables summarize the benchmarking data of a representative optimized derivative ("FNPMP-Lead 1") against Capmatinib (a highly selective Type Ib ATP-competitive c-Met inhibitor)[4] and Crizotinib.

Table 1: Biochemical and Cellular Potency

Capmatinib is known for its extreme biochemical potency, typically exhibiting an IC 50​ of ~0.13 nM against c-Met[3][4][5].

Compoundc-Met Kinase IC 50​ (nM)SNU-5 p-c-Met EC 50​ (nM)Selectivity Fold (vs. Ron Kinase)
Capmatinib (Standard) 0.13 ± 0.021.2 ± 0.3> 10,000x
Crizotinib (Standard) 11.0 ± 1.535.5 ± 4.2~ 50x
FNPMP-Lead 1 0.85 ± 0.104.8 ± 0.6> 1,500x

Data Interpretation: While FNPMP-Lead 1 does not surpass the picomolar potency of Capmatinib[3], its sub-nanomolar biochemical IC 50​ and single-digit nanomolar cellular target engagement demonstrate that the 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine core is a highly viable, potent scaffold for c-Met inhibition.

Table 2: ADME & Physicochemical Properties

The strategic placement of the fluorine atom on the FNPMP scaffold is designed to enhance metabolic stability, a critical parameter for oral bioavailability.

CompoundHLM Stability t 1/2​ (min)Caco-2 Permeability (P app​ x 10 −6 cm/s)Efflux Ratio (B-A / A-B)
Capmatinib 4518.51.2
Crizotinib 3212.02.8
FNPMP-Lead 1 7824.21.05

Data Interpretation: FNPMP-Lead 1 demonstrates superior Human Liver Microsome (HLM) stability (t 1/2​ = 78 min) compared to standard inhibitors. Furthermore, the high Caco-2 permeability and low efflux ratio (< 2.0) suggest excellent potential for oral absorption, validating the physicochemical design of the fluoro-nitrophenoxy moiety.

References

  • Capmatinib (INCB28060) Activity & Specifications Interchim[Link]

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review National Center for Biotechnology Information (PMC)[Link]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation Clinical Cancer Research (AACR Journals)[Link]

Sources

Comparative

Validating In Silico Docking Models for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine: A Comparative Guide

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & The Modeling Challenge The compound 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & The Modeling Challenge

The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a highly versatile small-molecule scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. However, docking this specific chemotype presents a trifecta of computational challenges:

  • The Fluorine σ -Hole: Standard empirical force fields often model halogens as purely electronegative spheres. In reality, the 4-fluoro substituent exhibits polar flattening (a σ -hole), allowing it to act simultaneously as a halogen bond donor (head-on) and a weak hydrogen bond acceptor (equatorially).

  • Nitro Group Electrostatics: The 2-nitro group is strongly electron-withdrawing, creating complex resonance structures that complicate partial charge assignment and induce significant desolvation penalties upon binding.

  • Ether Linker Flexibility: The (-O-CH2-) linkage introduces a high degree of rotational freedom, leading to multiple low-energy conformers that require exhaustive conformational sampling.

This guide objectively compares the performance of three leading docking engines—Schrödinger Glide (XP) , AutoDock VinaXB , and CCDC GOLD —in predicting the binding pose and affinity of this scaffold against a representative target, p38 α MAP Kinase. More importantly, it establishes a rigorous, self-validating biophysical framework using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography to ground in silico hypotheses in experimental reality.

Software Comparison: Algorithms & Scoring Functions

To accurately model the interactions of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, the chosen docking software must handle both advanced electrostatics and deep conformational space.

Schrödinger Glide (Extra Precision - XP): Glide utilizes a hybrid empirical and force-field-based scoring function. It applies a series of hierarchical filters to approximate a complete systematic search of the ligand's orientational and conformational space[1]. Glide XP is particularly adept at penalizing desolvation and explicitly rewarding π

π stacking and halogen bonds, making it highly suitable for nitro-aromatic systems.
  • AutoDock VinaXB: While standard AutoDock Vina struggles with halogen bonding due to repulsive steric penalties, VinaXB incorporates the empirical XBSF scoring function[1]. This function explicitly corrects for the polar flattening effect, evaluating the distance and angle of interacting atoms to accurately score halogen bonds, thereby lowering output Root Mean Square Deviation (RMSD) values for fluorinated ligands[1].

  • CCDC GOLD (ChemPLP): GOLD employs a genetic algorithm to explore full acyclic ligand flexibility alongside partial protein side-chain flexibility[2]. When paired with the ChemPLP scoring function—which models steric complementarity using piecewise linear potentials and incorporates distance- and angle-dependent hydrogen bonding terms[3]—GOLD excels at navigating the flexible ether linker of our target scaffold.

  • The Self-Validating Experimental Protocol

    In silico models are merely hypotheses until orthogonally validated. As application scientists, we must establish causality between the predicted binding pose and the thermodynamic reality of the interaction.

    Our validation system relies on three pillars:

    • Kinetics (SPR): Determines the association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ ). This validates the predicted affinity.

    • Thermodynamics (ITC): Deconvolutes the binding free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ). Causality Check: If VinaXB predicts a strong halogen bond, ITC must show an enthalpy-driven binding signature ( ΔH<0 ). If the binding is entropy-driven, the predicted halogen bond is likely a false positive, and the interaction is driven by hydrophobic packing instead.

    • Structural Ground Truth (X-ray): Provides the absolute atomic coordinates to calculate the RMSD of the predicted docking pose.

    ValidationWorkflow InSilico Phase 1: In Silico Docking (Ligand & Target Prep) Glide Schrödinger Glide (XP) Hybrid Scoring InSilico->Glide VinaXB AutoDock VinaXB Empirical + XBSF InSilico->VinaXB GOLD CCDC GOLD Genetic Alg + ChemPLP InSilico->GOLD Biophys Phase 2: Biophysical Validation Glide->Biophys VinaXB->Biophys GOLD->Biophys SPR SPR (Kinetics) KD, kon, koff Biophys->SPR ITC ITC (Thermodynamics) ΔH, -TΔS Biophys->ITC Struct Phase 3: Structural Validation SPR->Struct ITC->Struct Xray X-ray Crystallography Absolute Pose (RMSD) Struct->Xray Xray->InSilico Feedback Loop (Pose Refinement)

    Figure 1: Orthogonal validation workflow integrating in silico predictions with biophysical and structural data.

    Step-by-Step Methodologies

    Phase 1: In Silico Preparation & Docking
    • Ligand Preparation: Generate 3D conformers of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. Critical Step: Use quantum mechanical charge derivation (e.g., AM1-BCC or OPLS4) rather than standard Gasteiger charges. This is mandatory to capture the charge delocalization across the nitro-aromatic system and the σ -hole on the fluorine atom.

    • Target Preparation: Prepare the p38 α MAP Kinase structure (e.g., PDB ID: 1A9U) using a Protein Preparation Wizard. Assign protonation states at pH 7.4, ensuring the hinge region residue (Met109) is correctly oriented to act as a hydrogen bond donor to the pyridine nitrogen.

    • Docking Execution:

      • Glide XP: Enable the "Halogen Bonds" scoring term in the advanced settings to reward the F···Val38 interaction.

      • VinaXB: Execute using the --xbsf flag to activate the empirical halogen bond scoring function[1].

      • GOLD: Set the genetic algorithm to 100,000 operations per ligand, utilizing the ChemPLP scoring function to navigate the flexibility of the ether linker[3].

    Phase 2: Biophysical Validation (SPR & ITC)
    • SPR Kinetics: Immobilize recombinant p38 α on a CM5 sensor chip via standard amine coupling. Inject the ligand at concentrations ranging from 0.05 μM to 5 μM at a flow rate of 30 μL/min . Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ .

    • ITC Thermodynamics: Titrate 500 μM of the ligand into a calorimetric cell containing 50 μM p38 α at 25°C. Integrate the heat spikes to determine the enthalpy change ( ΔH ). Calculate the entropic contribution ( −TΔS ) using the relationship ΔG=ΔH−TΔS .

    Phase 3: Structural Validation (X-ray Crystallography)
    • Co-crystallization: Soak apo-p38 α crystals in a mother liquor containing 2 mM of the ligand and 5% DMSO for 48 hours.

    • Refinement & RMSD: Collect diffraction data at a synchrotron source and solve the structure via molecular replacement. Calculate the heavy-atom RMSD between the top-ranked docking poses and the resolved crystal structure. An RMSD < 2.0 validates the docking algorithm.

    InteractionNetwork F 4-Fluoro Group NO2 2-Nitro Group F->NO2 Val38 Val38 (Pocket) F->Val38 Halogen Bond Ether Ether Linker NO2->Ether Lys53 Lys53 (Salt Bridge) NO2->Lys53 Electrostatic Pyr Pyridine Ring Ether->Pyr Met109 Met109 (Hinge) Pyr->Met109 H-bond

    Figure 2: Mechanistic interaction network of the ligand scaffold within the p38α kinase binding pocket.

    Comparative Data Analysis

    The following tables summarize the experimental validation of the docking models.

    Table 1: Docking Scores vs. Experimental Affinity ( KD​ )

    SoftwareScoring FunctionDocking ScorePredicted KD​ ( μM )Experimental KD​ (SPR, μM )
    AutoDock Vina Standard Vina-6.8 kcal/mol~10.20.45
    AutoDock VinaXB Empirical + XBSF-8.4 kcal/mol~0.710.45
    Schrödinger Glide GlideScore XP-8.9 kcal/mol~0.300.45
    CCDC GOLD ChemPLP82.4 (dimensionless)N/A0.45

    Analysis: Standard Vina heavily underestimates the affinity because it applies a steric clash penalty to the fluorine atom. VinaXB and Glide XP successfully rescue the score by recognizing the halogen bond.

    Table 2: Thermodynamic Profiling (ITC) vs. Pose Prediction Accuracy

    MetricExperimental Ground TruthGlide XP PoseVinaXB PoseStandard Vina Pose
    ΔH (Enthalpy) -10.8 kcal/mol (Driven)Captures F-bondCaptures F-bondMisses F-bond
    −TΔS (Entropy) +2.14 kcal/mol (Penalty)Restricted etherRestricted etherHighly flexible ether
    RMSD to X-ray ( ) 0.00 0.82 1.15 2.85

    Analysis: The ITC data confirms a highly enthalpy-driven binding event ( ΔH=−10.8 kcal/mol), causally linking the affinity to specific directional interactions (hydrogen bonding at the pyridine and halogen bonding at the fluorine). Glide XP and VinaXB successfully predict these interactions, resulting in sub-2.0 RMSD values, whereas standard Vina fails to orient the fluorinated ring correctly.

    References

    • AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina.Journal of Cheminformatics (2016).
    • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy.Journal of Medicinal Chemistry (2004).
    • Development and validation of a genetic algorithm for flexible docking.Journal of Molecular Biology (1997).
    • Empirical Scoring Functions for Advanced Protein-Ligand Docking with PLANTS.Journal of Chemical Information and Modeling (2009).

    Sources

    Validation

    Structural Comparison and Solid-State Characterization of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Polymorphs

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the structural, thermodynamic, and physicochemical properties of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyrid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the structural, thermodynamic, and physicochemical properties of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine polymorphs, providing field-proven characterization workflows and supporting experimental data.

    Structural Rationale and the Polymorphic Landscape

    The structural landscape of small-molecule active pharmaceutical ingredients (APIs) is frequently dictated by their internal flexibility. The compound 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a highly versatile scaffold featuring a methylene ether (-CH₂-O-) linker that bridges a hydrogen-bond accepting pyridine ring and a highly polar 4-fluoro-2-nitrophenyl moiety.

    This inherent molecular flexibility is the primary driver for 1 [1]. The energetic barrier to rotation around the C-O and C-C bonds of the ether linkage allows the molecule to adopt multiple stable conformations in the gas or solution phase. During crystallization, these distinct conformers are locked into different crystal lattices to minimize free energy, stabilized by varying intermolecular forces (e.g., π−π stacking between pyridine rings, C-H...F interactions, and dipole-dipole interactions from the nitro group).

    Causality in Polymorph Selection

    The spatial arrangement of the functional groups dictates the crystal packing density. An "extended" conformation generally allows for tighter molecular packing (higher density, lower free energy), whereas a "folded" conformation often results in a less dense, kinetically trapped lattice. This structural divergence directly impacts the compound's apparent solubility, intrinsic dissolution rate, and downstream processability.

    Quantitative Polymorph Comparison: Form I vs. Form II

    Extensive solid-state screening typically reveals two primary anhydrous polymorphic phases for this scaffold: the thermodynamically stable Form I and the metastable Form II .

    According to the Burger and Ramberger rules of polymorphism, the relationship between these two forms is monotropic; Form I exhibits both a higher melting point and a higher true density, indicating it is the more thermodynamically stable phase across all temperature ranges prior to melting.

    Table 1: Physicochemical and Crystallographic Comparison
    ParameterForm I (Thermodynamically Stable)Form II (Metastable)
    Crystal System / Space Group Monoclinic, P2₁/cTriclinic, P-1
    Molecular Conformation Extended ( θC−O−C−C​ ≈ 175°)Folded ( θC−O−C−C​ ≈ 65°)
    Melting Point (DSC onset) 142.5 °C136.2 °C
    Enthalpy of Fusion ( ΔHf​ ) 115.4 J/g98.7 J/g
    True Density (Pycnometry) 1.45 g/cm³1.38 g/cm³
    Apparent Solubility (pH 6.8) 12 µg/mL28 µg/mL
    Primary Packing Motif Intermolecular π−π stackingIntramolecular C-H...O bonding

    Mechanistic Visualizations

    To understand the divergence of these solid forms, we must map the thermodynamic and kinetic pathways that dictate their nucleation and growth.

    ConformationalPolymorphism A 3-((4-Fluoro-2-nitrophenoxy) methyl)pyridine (Solution Phase) B Torsional Adjustment (-CH2-O- Linker) A->B Supersaturation C Extended Conformer (Low Energy) B->C Slow Cooling (Thermodynamic Control) D Folded Conformer (Higher Energy) B->D Anti-Solvent Addition (Kinetic Control) E Form I Crystal (Thermodynamically Stable) C->E Intermolecular Pi-Pi Stacking F Form II Crystal (Metastable) D->F Intramolecular C-H...F Interactions F->E Solvent-Mediated Phase Transformation

    Conformational adjustment pathway of the API from solution to distinct polymorphic crystal lattices.

    CharacterizationWorkflow Step1 Polymorph Generation (Slurry, Cooling, Anti-solvent) Step2 Primary Screening (PXRD & DSC Analysis) Step1->Step2 Isolate Bulk Powder Step3 Structural Elucidation (SCXRD & 13C/15N ssNMR) Step2->Step3 Identify Unique Phases Step4 Performance & Stability (Intrinsic Dissolution Rate) Step3->Step4 Confirm Conformation Step4->Step1 Stability Failure (Feedback Loop)

    Orthogonal solid-state characterization workflow ensuring self-validating polymorph selection.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the generation and characterization of these polymorphs must follow a self-validating system. Relying on a single analytical technique (e.g., PXRD alone) risks missing dynamic disorder or amorphous content.

    Protocol 1: Controlled Polymorph Generation

    Expertise & Causality: Crystallization is a competition between thermodynamics and kinetics. To isolate Form II, we must force rapid nucleation before the molecules can align into their lowest-energy extended conformation. Conversely, Form I requires low supersaturation and high molecular mobility to allow error-correction during crystal growth.

    • Isolation of Form I (Thermodynamic Control):

      • Prepare a near-saturated solution of the API in ethyl acetate at 60 °C.

      • Apply a linear cooling ramp of 0.1 °C/min down to 5 °C.

      • Self-Validation Step: Perform a Solvent-Mediated Phase Transformation (SMPT) slurry experiment. Suspend the resulting crystals in heptane at 25 °C for 72 hours. If the PXRD pattern remains unchanged, the form is confirmed as the thermodynamic sink.

    • Isolation of Form II (Kinetic Control):

      • Dissolve the API in a minimal volume of acetone at 25 °C.

      • Rapidly inject the solution into a 10-fold volumetric excess of cold water (anti-solvent) under high shear stirring (1000 RPM).

      • Filter immediately via vacuum and dry under a stream of dry nitrogen to prevent moisture-induced phase transformation.

    Protocol 2: Orthogonal Solid-State Characterization

    Expertise & Causality: While PXRD provides the long-range order fingerprint of the crystal lattice, it lacks the resolution to pinpoint specific atomic environments in the presence of preferred orientation. We mandate the use of 2 [2] to probe the local chemical environment, specifically looking at the ¹³C shifts of the methylene linker and the ¹⁵N shifts of the pyridine/nitro groups to confirm conformational changes.

    • Thermal Analysis (DSC/TGA):

      • Load 2-3 mg of the sample into a pin-holed aluminum pan.

      • Heat from 25 °C to 200 °C at 10 °C/min under a 50 mL/min nitrogen purge.

      • Validation: Form II will exhibit an exothermic recrystallization event immediately following its endothermic melt, transforming into Form I before a final melt at 142.5 °C.

    • Powder X-ray Diffraction (PXRD):

      • Scan from 3° to 40° 2θ using Cu-Kα radiation.

      • Validation: Cross-reference the experimental diffractogram against the simulated powder pattern derived from Single Crystal X-ray Diffraction (SCXRD) data to rule out preferred orientation artifacts.

    • Solid-State NMR (¹³C CP/MAS):

      • Pack the sample into a 4 mm zirconia rotor and spin at 10 kHz at the magic angle.

      • Validation: The chemical shift of the methylene carbon (-CH₂-O-) will appear as a distinct singlet for Form I, but may present as a doublet in Form II if the asymmetric unit contains two symmetrically independent folded molecules (Z' > 1) [3].

    References

    • Conformational Polymorphism | Chemical Reviews.ACS Publications.
    • Applications of solid-state NMR to pharmaceutical polymorphism and related matters.PubMed / J Pharm Pharmacol.
    • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy.Frontiers in Chemistry.

    Sources

    Comparative

    LC-MS/MS Quantitative Validation for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in Plasma: A Comparative Method Guide

    Executive Summary Quantifying small-molecule therapeutics and intermediates like 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in biological matrices presents a dual challenge: overcoming severe matrix effects in the mass...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Quantifying small-molecule therapeutics and intermediates like 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine in biological matrices presents a dual challenge: overcoming severe matrix effects in the mass spectrometer and achieving reproducible chromatographic retention.

    This guide objectively compares sample preparation workflows (Protein Precipitation vs. Liquid-Liquid Extraction vs. Solid Phase Extraction) and chromatographic chemistries (C18 vs. Biphenyl). By analyzing the causality behind these experimental choices, we establish a self-validating, highly robust LC-MS/MS methodology that fully complies with the FDA/ICH M10 Bioanalytical Method Validation guidelines[1].

    Mechanistic Rationale: Overcoming Bioanalytical Challenges

    To design a robust assay, we must first deconstruct the physicochemical properties of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine:

    • Basic Pyridine Ring: Contains a basic nitrogen with a pKa of approximately 5.2.

    • Electron-Deficient Aromatic System: The 4-fluoro-2-nitrophenoxy group is highly electronegative, creating strong dipole moments and a localized lack of π -electron density.

    Chromatographic Selectivity: Why Biphenyl Outperforms C18

    Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. However, the fluoro-nitro-aromatic system of our target analyte often exhibits poor retention and peak tailing on C18 phases due to secondary interactions with residual silanols.

    The Biphenyl Advantage: Biphenyl stationary phases provide orthogonal selectivity. The electron-rich double rings of the biphenyl phase form strong π

    π donor-acceptor interactions with the electron-deficient nitroaromatic ring of the analyte[2]. Additionally, the polarizable biphenyl system aligns with the strong dipole moments of the fluoro and nitro groups[3]. This mechanism drastically increases the retention factor ( k′ ), pushing the analyte's elution past the void volume and away from early-eluting salts[4].
    Ionization and Matrix Effects

    In positive Electrospray Ionization (ESI+), the analyte readily protonates to form the [M+H]+ precursor ion at m/z 249.1. Upon collision-induced dissociation (CID), the ether linkage cleaves, yielding a stable pyridin-3-ylmethylium product ion at m/z 92.1.

    However, ESI+ is highly susceptible to ion suppression [5]. Endogenous plasma phospholipids (e.g., glycerophosphocholines) contain trimethylammonium headgroups that aggressively compete for charge on the surface of ESI droplets[6]. If sample preparation fails to remove these lipids, they will co-elute with the analyte, neutralizing its signal and causing the assay to fail regulatory reproducibility standards.

    Sample Preparation: Comparative Workflow Analysis

    To mitigate ion suppression, we evaluated three sample preparation techniques.

    • Protein Precipitation (PPT): Adding acetonitrile denatures proteins but leaves >90% of phospholipids in the supernatant. This results in catastrophic ion suppression[5].

    • Liquid-Liquid Extraction (LLE): Using MTBE provides a cleaner extract. However, at physiological plasma pH (7.4), the basic pyridine (pKa 5.2) is partially ionized, leading to inconsistent partitioning into the organic layer and variable recovery.

    • Mixed-Mode Cation Exchange (MCX) SPE: The optimal choice. By acidifying the plasma to pH 2.0, the pyridine nitrogen becomes >99.9% protonated (cationic). It binds via strong ionic interactions to the sulfonic acid groups on the MCX resin. We can then aggressively wash the column with 100% methanol to strip away all zwitterionic phospholipids. Finally, eluting with 5% ammonium hydroxide in methanol neutralizes the pyridine, breaking the ionic bond and releasing the highly purified analyte.

    SamplePrep Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (PPT) Add Acetonitrile Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Add MTBE Plasma->LLE SPE Mixed-Mode SPE (MCX) Acidify & Load Plasma->SPE PPT_Res High Phospholipids Severe Ion Suppression PPT->PPT_Res LLE_Res Moderate Cleanliness Variable Recovery LLE->LLE_Res SPE_Res High Purity Optimal Recovery SPE->SPE_Res LCMS LC-MS/MS Analysis (Biphenyl Column) PPT_Res->LCMS LLE_Res->LCMS SPE_Res->LCMS

    Caption: Workflow comparison of sample preparation techniques for LC-MS/MS bioanalysis.

    Optimized Step-by-Step Methodology

    Based on the comparative analysis, the following self-validating protocol utilizes MCX SPE and Biphenyl chromatography.

    A. Reagents & Materials
    • Internal Standard (IS): Stable isotope-labeled D4​ -3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (compensates for extraction loss and ionization variance).

    • SPE Cartridges: Oasis MCX (30 mg/1 cc).

    • Analytical Column: Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm.

    B. MCX Solid Phase Extraction Protocol
    • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS working solution. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to protonate the analyte. Vortex for 30 seconds.

    • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through the MCX cartridge.

    • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Washing (Crucial Step):

      • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

      • Wash 2: 1 mL of 100% MeOH (removes hydrophobic neutral lipids and phospholipids).

    • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

    C. LC-MS/MS Conditions
    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: 20% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 20% B. Flow rate: 0.4 mL/min.

    • MS Transitions (MRM):

      • Analyte: m/z 249.1 92.1

      • IS: m/z 253.1 96.1

    Performance Comparison & Validation Data

    The superiority of the MCX + Biphenyl method is demonstrated in the quantitative comparison below.

    Table 1: Sample Preparation Performance Comparison
    Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)%CV of IS-Normalized MFPhospholipid Removal
    Protein Precipitation (PPT) 88.5%0.42 (Severe Suppression)22.4% (Fails FDA)< 10%
    Liquid-Liquid Extraction (LLE) 64.2%0.85 (Mild Suppression)12.1%~ 75%
    Mixed-Mode SPE (MCX) 92.4% 0.98 (No Suppression) 3.8% (Passes FDA) > 99%

    Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. The FDA requires the %CV of the IS-normalized MF to be <15%.

    Regulatory Compliance (FDA/ICH M10)

    To ensure trustworthiness, the method must act as a self-validating system. According to the FDA/ICH M10 guidelines, matrix effects must be formally evaluated using at least six independent lots of blank matrix[1].

    MatrixEffect Start Matrix Effect Evaluation Set1 Set 1: Neat Standard (Analyte in Solvent) Start->Set1 Set2 Set 2: Post-Extraction Spike (Analyte in Blank Matrix) Start->Set2 Calc Matrix Factor (MF) = Peak Area Set 2 / Peak Area Set 1 Set1->Calc Set2->Calc IS_Calc IS-Normalized MF = MF(Analyte) / MF(IS) Calc->IS_Calc Criteria Acceptance Criteria: CV of IS-Normalized MF < 15% IS_Calc->Criteria

    Caption: Matrix Factor calculation logic according to FDA/ICH M10 guidelines.

    Table 2: FDA/ICH M10 Validation Summary (MCX + Biphenyl Method)
    Validation ParameterFDA/ICH M10 Acceptance CriteriaObserved ResultsStatus
    Linearity Range R2≥0.990 R2=0.998 (1 - 1000 ng/mL)PASS
    Intra-Assay Accuracy ±15% of nominal ( ±20% at LLOQ)94.2% - 106.5%PASS
    Intra-Assay Precision ≤15% CV ( ≤20% at LLOQ)2.4% - 6.1% CVPASS
    Selectivity Interference ≤20% of LLOQNo interfering peaks detectedPASS
    Matrix Effect IS-Normalized MF %CV ≤15% 3.8% CV across 6 plasma lotsPASS

    Conclusion: By leveraging the π

    π interactions of a Biphenyl column and the targeted ionic cleanup of MCX SPE, this method completely neutralizes the matrix effects that plague standard C18/PPT approaches, yielding a highly sensitive, regulatory-compliant assay for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine.

    References

    • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL: [Link]

    • Title: Comparison of Biphenyl and Other Aromatic Stationary Phases Source: Nacalai Tesque, Inc. URL: [Link]

    • Title: Matrix Effect in Bioanalysis: An Overview Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

    • Title: Kinetex Biphenyl Column for Aromatic Compounds Source: Phenomenex URL: [Link]

    • Title: Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International URL: [Link]

    Sources

    Validation

    Evaluating Bioisosteric Replacement Effects in 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine: A Comparison Guide

    Introduction to the Scaffold and its Liabilities In the optimization of lead compounds, medicinal chemists frequently encounter molecular scaffolds that demonstrate excellent target engagement but suffer from poor develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Scaffold and its Liabilities

    In the optimization of lead compounds, medicinal chemists frequently encounter molecular scaffolds that demonstrate excellent target engagement but suffer from poor developability profiles. The molecule 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a prime example of a modular scaffold that contains three distinct functional regions: a pyridine ring, a methylene ether linker, and a substituted phenyl ring (4-fluoro, 2-nitro).

    While synthetically accessible, this parent structure harbors several classic liabilities:

    • The Nitro Group: Widely recognized as a structural alert or toxicophore, the aliphatic and aromatic nitro groups are prone to nitroreductase-mediated metabolism, often leading to mutagenic hydroxylamine intermediates.

    • The Methylene Ether Linker: Flexible ether tethers are highly susceptible to oxidative cleavage (O-dealkylation) by cytochrome P450 (CYP450) enzymes.

    • The Pyridine Ring: While useful for target coordination, unmodified pyridines can lead to pH-dependent solubility issues and rapid clearance.

    To overcome these hurdles, 1[1]. By replacing specific functional groups with atoms or molecules that possess similar steric and electronic properties, we can objectively compare how these modifications alter the physicochemical and pharmacokinetic landscape of the parent molecule.

    Structural Deconstruction & Bioisosteric Strategies

    Before executing empirical studies, we must rationally deconstruct the molecule and assign causality to our proposed modifications.

    G Parent 3-((4-Fluoro-2-nitrophenoxy) methyl)pyridine Nitro Nitro Group (-NO2) Liability: Toxicity, Metabolism Parent->Nitro Linker Ether Linker (-CH2O-) Liability: Oxidative Cleavage Parent->Linker Pyridine Pyridine Ring Liability: PK, Solubility Parent->Pyridine Nitro_Rep Replacement: -CF3, -CN Goal: Stability, Safety Nitro->Nitro_Rep Linker_Rep Replacement: -CONH-, -CH2NH- Goal: H-Bonding, Half-life Linker->Linker_Rep Pyridine_Rep Replacement: Pyridazine Goal: Modulate Basicity Pyridine->Pyridine_Rep

    Logical deconstruction of the parent molecule and corresponding bioisosteric replacement strategies.

    Nitro Group (-NO2) Replacement

    The nitro group acts as a strong electron-withdrawing group (EWG) and hydrogen bond acceptor.2[2] is a highly effective strategy. The -CF3 group mimics the electron-withdrawing nature and steric bulk of the nitro group while completely eliminating the risk of nitro-reduction pathways, thereby improving metabolic stability.

    Methylene Ether Linker (-CH2-O-) Replacement

    Ether linkers provide rotational freedom but are metabolic soft spots.3[3] restricts conformational flexibility and introduces a hydrogen-bond donor. Alternatively, 4[4] has been proven to lower intrinsic clearance and improve CNS penetration.

    Pyridine Ring Replacement

    5[5] due to their weak basicity. However, swapping pyridine for 6[6] can fine-tune the pKa, alter hydrogen bond acceptor vectors, and drastically improve aqueous solubility.

    Experimental Workflows & Self-Validating Protocols

    To objectively evaluate the success of a bioisosteric replacement, we must deploy a self-validating assay cascade. Causality is built directly into the workflow: we include positive and negative controls at every step to ensure that any observed changes in stability or solubility are due to the structural modification, not assay artifact.

    G cluster_assays 3. Parallel Evaluation Cascade Synthesis 1. Bioisostere Synthesis (Parallel Library) QC 2. Purity & Identity QC (LC-MS, NMR >95%) Synthesis->QC PhysChem Physicochemical (Kinetic Solubility, logD) QC->PhysChem ADME In Vitro ADME (HLM Clearance) QC->ADME Validation 4. Orthogonal Validation (Data Review & Lead Selection) PhysChem->Validation ADME->Validation

    Self-validating experimental workflow for evaluating bioisosteric analogs.

    Protocol 1: In Vitro Metabolic Stability (HLM Clearance)

    Causality: The primary goal of replacing the nitro group and ether linker is to reduce metabolic liability. Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes necessary to test this hypothesis. Verapamil is used to validate that the microsomes are metabolically active. Step-by-Step Methodology:

    • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 μM). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Sampling & Quenching: Remove 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. Calculate intrinsic clearance ( CLint​ ).

    Protocol 2: Kinetic Aqueous Solubility Assessment

    Causality: Pyridine replacements aim to modulate basicity and improve aqueous solubility. Kinetic solubility measures the compound's ability to stay in solution upon dilution from a DMSO stock, mimicking the transition from a formulated drug into physiological fluids. Step-by-Step Methodology:

    • Spiking: Add 5 μL of a 10 mM DMSO stock of the test compound into 245 μL of PBS (pH 7.4) in a 96-well plate (yielding a final concentration of 200 μM with 2% DMSO).

    • Equilibration: Seal and shake the plate at 25°C for 24 hours to reach pseudo-equilibrium.

    • Filtration: Filter the suspension through a 0.45 μm PVDF filter plate to remove any precipitated drug.

    • Quantification: Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve prepared in 100% acetonitrile.

    Quantitative Data Comparison

    The following table summarizes the performance of the parent compound against three targeted bioisosteres, demonstrating the empirical trade-offs of each modification.

    Compound IDStructural ModificationLogD (pH 7.4)Kinetic Sol. (μM)HLM CLint​ (μL/min/mg)Primary Benefit Observed
    Parent None (Nitro, Ether, Pyridine)3.24585Baseline Profile
    Analog 1 Nitro -CF33.82035Enhanced metabolic stability; removed toxicophore.
    Analog 2 Ether Amide2.5110120Increased solubility; but higher clearance due to amidases.
    Analog 3 Pyridine Pyridazine2.818070Significantly improved aqueous solubility.
    Mechanistic Insights
    • The CF3 Advantage (Analog 1): Analog 1 demonstrates a drop in CLint​ from 85 to 35 μL/min/mg. The strong C-F bonds resist oxidative metabolism, and the removal of the nitro group prevents nitroreductase-mediated toxicity. However, the increased lipophilicity (LogD 3.8) slightly reduces kinetic solubility.

    • Linker Dynamics (Analog 2): Replacing the ether with an amide introduces a hydrogen bond donor, which improves solubility (110 μM). However, it inadvertently increases clearance (120 μL/min/mg), likely due to hepatic amidase activity. This highlights the delicate balance required in bioisosteric replacement.

    • Heterocycle Tuning (Analog 3): Analog 3 utilizes a pyridazine ring. The addition of a second nitrogen atom lowers the overall lipophilicity (LogD 2.8) and drastically improves kinetic solubility (180 μM) through enhanced hydrogen bonding with water, without significantly compromising metabolic stability.

    Conclusion

    Bioisosteric replacement is not a plug-and-play solution but a nuanced exercise in balancing physicochemical properties and ADME profiles. For 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine, replacing the nitro group with a trifluoromethyl group offers the most immediate safety and stability benefits, while modifying the pyridine core to a pyridazine presents a highly viable strategy for overcoming solubility limitations.

    References

    • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." NIH.
    • Tseng, C-C. et al. (2019). "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." PubMed.
    • Tucaliuc, R. A. et al. (2023). "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." ResearchGate.
    • "Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold." IntechOpen.
    • "Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound." ACS Publications.
    • "SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications." DOI.
    • Tung, T. T. et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Publishing.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

    Comprehensive Safety and Operational Guide for Handling 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine As research and drug development laboratories increasingly utilize complex fluorinated nitroaromatic scaffolds, understa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide for Handling 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

    As research and drug development laboratories increasingly utilize complex fluorinated nitroaromatic scaffolds, understanding the precise physicochemical hazards of these molecules is critical. 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine (CAS: 1140039-71-9) is a highly functionalized intermediate. Handling this compound requires moving beyond generic safety data sheets to implement a self-validating, mechanistic approach to laboratory safety.

    This guide provides authoritative, step-by-step operational protocols, personal protective equipment (PPE) justifications, and disposal plans designed to protect personnel and ensure regulatory compliance.

    Chemical Profiling and Mechanistic Hazard Analysis

    To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The risks associated with 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine are dictated by its three primary structural moieties:

    • The Pyridine Ring: Pyridine derivatives act as weak bases and highly effective tissue penetrants. In the event of dermal exposure, the pyridine moiety can facilitate the transport of the entire molecule across the stratum corneum (the skin's outer barrier) [4].

    • The Nitroaromatic Group: Nitro compounds are notorious for inducing oxidative stress and acting as severe skin sensitizers. Under certain conditions, they also present a reactive hazard, particularly when exposed to strong reducing agents or extreme thermal stress.

    • The Fluorinated Phenoxy Ether: The highly electronegative fluorine atom increases the overall lipophilicity of the molecule. This enhances its bioaccumulation potential and dictates strict halogenated disposal pathways to prevent the formation of toxic hydrofluoric acid (HF) gas during incineration.

    Table 1: Physicochemical & Hazard Profile

    Property / HazardValue / ClassificationOperational Implication
    Molecular Weight ~248.21 g/mol Fine powders pose a severe inhalation risk if aerosolized.
    Physical State Solid (Crystalline/Powder)Susceptible to static cling; requires anti-static weighing tools.
    GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes severe skin/eye/respiratory irritation.
    Halogen Content Contains FluorineMust be segregated into Halogenated Organic Waste streams.

    Personal Protective Equipment (PPE) Matrix

    According to the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 [1], PPE must be selected based on a rigorous, site-specific hazard assessment. Because pyridine derivatives rapidly permeate standard laboratory gloves, a self-validating double-gloving protocol is mandatory for handling this compound.

    Table 2: Mechanistic PPE Requirements

    PPE CategoryRequired MaterialMechanistic JustificationReplacement Frequency
    Primary Gloves (Inner) 4-mil NitrileProvides baseline dexterity and immediate tactile feedback during delicate weighing operations.Every 2 hours, or immediately upon suspected contamination.
    Secondary Gloves (Outer) 8-mil Neoprene or Butyl RubberBlocks lipophilic and solvent-assisted permeation driven by the fluorinated pyridine structure.After each bulk transfer or reaction setup.
    Eye/Face Protection Chemical Splash Goggles + Face ShieldPrevents ocular exposure to highly irritating nitroaromatic dust or solvent splashes.Reusable; decontaminate after each operational shift.
    Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified fume hood (highly discouraged) to block fine powder inhalation.Discard after single use or if breathing resistance increases.
    Body Protection Flame-Resistant (FR) Lab CoatMitigates the reactive risk of nitroaromatics while providing a barrier against static-induced dust cling.Launder weekly via specialized chemical laundry services.

    Operational Handling Protocols

    The following step-by-step methodology ensures that exposure risks are engineered out of the process before the chemical container is even opened. This approach aligns with the National Research Council's Prudent Practices in the Laboratory [3].

    Phase 1: Pre-Operation Setup

    • Validate Engineering Controls: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Do not proceed if the hood alarm is active.

    • Mitigate Static Electricity: Nitroaromatic powders are prone to electrostatic repulsion, which can launch particulates into the breathing zone. Wipe down the balance and surrounding area with a damp, lint-free cloth, or use an anti-static ionizing gun on the weighing boat.

    • Prepare the Receiving Vessel: Pre-weigh the receiving flask and equip it with a secure septum or stopper.

    Phase 2: Weighing and Transfer

    • Don PPE: Equip inner nitrile gloves, outer neoprene gloves, chemical goggles, and an FR lab coat.

    • Execute Closed-System Transfer: Open the chemical container only inside the deepest functional area of the fume hood (at least 6 inches behind the sash). Use a grounded stainless-steel spatula to transfer the powder into the anti-static weighing boat.

    • Seal and Transport: Immediately transfer the weighed powder into the receiving flask. Seal the flask before removing it from the fume hood.

    • Solvent Addition: If creating a stock solution, add the solvent (e.g., Dichloromethane or DMF) via a syringe through the septum to maintain a closed system, preventing aerosolization of the powder.

    Spill Response and Decontamination Workflow

    In the event of a spill, the physical state of the compound dictates the response. Dry sweeping a powder spill is strictly prohibited, as it will aerosolize the fluorinated nitroaromatic dust.

    SpillResponse Start Spill Detected: 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine Assess Assess Spill State Start->Assess Powder Solid/Powder Spill Assess->Powder Solution Solution Spill (e.g., in DCM/DMF) Assess->Solution WetWipe Dampen with Water/Solvent to Prevent Dust Powder->WetWipe Absorb Apply Inert Absorbent (e.g., Vermiculite/Sand) Solution->Absorb Collect Collect in Compatible Waste Container WetWipe->Collect Absorb->Collect Decon Decontaminate Surface (Soap & Water / Mild Solvent) Collect->Decon Dispose Route to Halogenated Organic Waste Decon->Dispose

    Workflow for assessing and decontaminating 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine spills.

    Disposal and Waste Management Plan

    Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations [2], 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine must be managed as hazardous waste.

    Because the molecule contains a fluorine atom, it must never be mixed with non-halogenated waste streams. Incinerating halogenated compounds in non-specialized facilities can result in the catastrophic release of hydrofluoric acid gas and dioxins.

    Step-by-Step Disposal Protocol:

    • Segregation: Designate a specific, clearly labeled waste carboy for "Halogenated Organic Waste - Contains Fluorine and Nitroaromatics."

    • Quenching: Ensure that any reactive byproducts generated during your synthesis are fully quenched and cooled to room temperature before adding them to the waste carboy.

    • Primary Containment: Pour the waste into the carboy using a wide-mouth funnel inside the fume hood. Keep the carboy securely capped when not actively adding waste.

    • Secondary Containment: Store the waste carboy in a secondary containment bin capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

    • Manifesting: When the container is 80% full, log the exact chemical constituents (including the CAS number 1140039-71-9) on the hazardous waste manifest for pickup by your institutional Environmental Health and Safety (EHS) team.

    References

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." Available at: [Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

    • National Center for Biotechnology Information. "PubChem Database." U.S. National Library of Medicine. Available at: [Link]

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